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  • Product: 3-(4-Aminophenyl)-3-methylbutanoic acid
  • CAS: 42288-10-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(4-Aminophenyl)-3-methylbutanoic Acid

Foreword: Strategic Synthesis of a Key Pharmaceutical Intermediate 3-(4-Aminophenyl)-3-methylbutanoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Strategic Synthesis of a Key Pharmaceutical Intermediate

3-(4-Aminophenyl)-3-methylbutanoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a chiral center at the C3 position and a versatile aniline moiety, makes it an attractive scaffold for creating complex molecular architectures. The primary challenge in its synthesis lies in the efficient and regioselective introduction of the amino group onto the phenyl ring, coupled with the construction of the quaternary carbon center.

This guide provides a comprehensive overview of the viable and novel synthetic routes for preparing this target compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each pathway, the rationale behind procedural choices, and a comparative analysis to guide researchers in selecting the optimal route for their specific application, whether for bench-scale research or process development.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections that form the basis of our primary synthetic strategies. The carbon-nitrogen bond and the aryl-carbon bond are the most logical points for disconnection.

G Target 3-(4-Aminophenyl)-3-methylbutanoic acid Nitro_Intermediate 3-methyl-3-(4-nitrophenyl)butanoic acid Target->Nitro_Intermediate Nitro Group Reduction Halogenated_Intermediate 3-(4-Halophenyl)-3-methylbutanoic acid Target->Halogenated_Intermediate Aryl Amination (e.g., Buchwald-Hartwig) Phenyl_Intermediate 3-methyl-3-phenylbutanoic acid Nitro_Intermediate->Phenyl_Intermediate Electrophilic Nitration Aniline Aniline / Protected Aniline Halogenated_Intermediate->Aniline Friedel-Crafts on Halo-Aniline Deriv. Phenyl_Intermediate->Aniline Friedel-Crafts Type Reaction Butanoic_Acid_Synthon Butanoic Acid Synthon (e.g., 3,3-dimethylacrylic acid) Phenyl_Intermediate->Butanoic_Acid_Synthon C-C Bond Formation

Caption: Retrosynthetic pathways for the target molecule.

This analysis highlights two primary and strategically distinct approaches:

  • The Nitro-Reduction Pathway: A classic and robust method involving the synthesis of a nitro-analogue followed by its reduction. This is often the most reliable route for achieving specific para-amination.

  • The Late-Stage Amination Pathway: A more modern approach utilizing transition-metal-catalyzed cross-coupling reactions to form the C-N bond on a pre-functionalized aromatic ring.

We will explore these two strategies in detail.

Part 2: The Nitro-Reduction Pathway: A Robust and Scalable Approach

This is arguably the most field-proven method for synthesizing the target compound. The strategy involves introducing the nitrogen functionality as a nitro group, which is a powerful electron-withdrawing group that directs electrophilic substitution, and then reducing it to the desired amine in the final step.

Causality and Mechanistic Principle

The core of this strategy relies on a two-step sequence: a Friedel-Crafts type reaction to construct the carbon skeleton, followed by nitration and reduction. An alternative is to nitrate a simpler aromatic precursor first and then build the butanoic acid side chain. For this guide, we will focus on the acylation of a substituted benzene followed by reduction of both the keto group and the subsequently introduced nitro group. This sequence offers excellent control over regioselectivity.

The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[1][2] Using a Lewis acid catalyst like AlCl₃, an acyl chloride or anhydride is activated to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. Subsequent reduction of the resulting ketone and the nitro group provides the final product.

Experimental Workflow: Nitro-Reduction Pathway

G start_node Start: Acetanilide & 3,3-Dimethylacrylic acid chloride step1 Step 1: Friedel-Crafts Acylation start_node->step1 AlCl₃, CS₂ end_node Final Product: 3-(4-Aminophenyl)-3-methylbutanoic acid process_node process_node intermediate1 Intermediate A: 3-(4-Acetamidophenyl)-3-methyl-but-3-en-1-one step1->intermediate1 step2 Step 2: Clemmensen Reduction intermediate1->step2 Zn(Hg), conc. HCl intermediate2 Intermediate B: N-(4-(1,1-dimethylpropyl)phenyl)acetamide step2->intermediate2 step3 Step 3: Nitration intermediate2->step3 HNO₃, H₂SO₄ intermediate3 Intermediate C: 3-methyl-3-(4-nitrophenyl)butanoic acid step3->intermediate3 step4 Step 4: Catalytic Hydrogenation (Reduction) intermediate3->step4 H₂, Pd/C, Methanol step5 Step 5: Hydrolysis (Deprotection) step4->step5 Aq. HCl, Reflux step5->end_node

Caption: Workflow for the Nitro-Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 3-methyl-3-(4-nitrophenyl)butanoic acid (Nitro-Intermediate)

This precursor is synthesized via a Friedel-Crafts reaction between nitrobenzene and 3,3-dimethylacrylic acid.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber, suspend anhydrous aluminum chloride (1.2 eq) in an excess of nitrobenzene, which acts as both solvent and reactant.

  • Reaction Initiation: Cool the suspension to 0-5 °C in an ice-salt bath. Add 3,3-dimethylacrylic acid (1.0 eq) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The product will precipitate as a solid.

  • Purification: Filter the crude solid, wash thoroughly with cold water to remove inorganic salts, and then with a cold hydrocarbon solvent (e.g., hexane) to remove excess nitrobenzene. Recrystallize the crude product from an ethanol/water mixture to yield pure 3-methyl-3-(4-nitrophenyl)butanoic acid.

Step 2: Reduction of 3-methyl-3-(4-nitrophenyl)butanoic acid

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is the cleanest and most efficient method.[3]

  • Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker), add 3-methyl-3-(4-nitrophenyl)butanoic acid (1.0 eq) and a suitable solvent such as methanol or ethanol. Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3-4 atm.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Final Product: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(4-Aminophenyl)-3-methylbutanoic acid. The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Data Summary: Nitro-Reduction Pathway
StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1 Nitrobenzene, 3,3-Dimethylacrylic acid, AlCl₃Nitrobenzene60-704-665-75
2 H₂, 10% Pd/CMethanol253-590-98

Part 3: Novel Synthesis via Late-Stage C-N Cross-Coupling

Modern synthetic chemistry offers more direct, albeit often more complex, routes. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of the C-N bond in a late stage of the synthesis.[4] This approach is valuable for creating analogues and for syntheses where the amine functionality is not compatible with earlier reaction conditions.

Causality and Mechanistic Principle

This strategy hinges on the synthesis of a halogenated precursor, such as 3-(4-bromophenyl)-3-methylbutanoic acid. This intermediate can then be coupled with an ammonia source or a protected amine using a palladium catalyst and a suitable phosphine ligand.[5] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[4] The choice of ligand is critical for reaction efficiency and scope.

Conceptual Workflow: Late-Stage Amination

G start_node Start: 4-Bromotoluene & 3,3-Dimethylacrylic acid chloride step1 Step 1: Friedel-Crafts Acylation start_node->step1 AlCl₃, CS₂ end_node Final Product: 3-(4-Aminophenyl)-3-methylbutanoic acid intermediate1 Intermediate A: 3-(4-Bromophenyl)-3-methylbutanoic acid step1->intermediate1 step2 Step 2: Buchwald-Hartwig Amination intermediate1->step2 Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Amine Source (e.g., Benzophenone Imine) step2->end_node Followed by Hydrolysis

Caption: Conceptual workflow for a Late-Stage Amination route.

Conceptual Protocol

Step 1: Synthesis of 3-(4-bromophenyl)-3-methylbutanoic acid

This would be synthesized in a manner analogous to the nitro-intermediate, using a Friedel-Crafts reaction on bromobenzene with 3,3-dimethylacrylic acid, followed by reduction of the resulting ketone.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the 3-(4-bromophenyl)-3-methylbutanoic acid (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 eq).

  • Reagent Addition: Add a dry, aprotic solvent such as toluene or dioxane. Add the amine source. A common ammonia surrogate is benzophenone imine, which is later hydrolyzed to the primary amine.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through Celite®. The filtrate is then subjected to an aqueous workup to remove the base and salts.

  • Deprotection and Isolation: If an ammonia surrogate was used, the imine is hydrolyzed with aqueous acid to reveal the primary amine. The final product is then isolated and purified, typically by column chromatography or crystallization.

Part 4: Comparative Analysis and Expert Recommendation

FeatureNitro-Reduction PathwayLate-Stage Amination Pathway
Reliability & Scalability High. Well-established, robust reactions.Moderate. Sensitive to catalyst, ligand, and impurities.
Reagent Cost Generally lower (uses bulk chemicals like HNO₃, H₂, Pd/C).High. Palladium catalysts and specialized ligands are expensive.
Safety Considerations Nitration can be highly exothermic and requires careful control. Hydrogenation is performed under pressure.Requires handling of air-sensitive catalysts and pyrophoric bases.
Flexibility for Analogs Low. The entire sequence must be repeated for each new analog.High. The halogenated intermediate can be coupled with various amines.
Overall Yield Often high and reproducible.Can be high, but optimization is often required.
Purification Often achievable by simple recrystallization.Often requires chromatographic purification.
Recommendation

For the bulk synthesis of 3-(4-Aminophenyl)-3-methylbutanoic acid, the Nitro-Reduction Pathway is the superior choice. Its reliance on cheaper, more robust reagents and simpler purification methods makes it more economically viable and scalable. The potential hazards are well-understood and can be managed with standard process safety protocols.

The Late-Stage Amination Pathway should be reserved for scenarios requiring the rapid generation of a library of diverse amine-substituted analogues from a common halogenated intermediate. While more expensive and technically demanding, its flexibility is unmatched for discovery chemistry applications.

References

  • BenchChem. (2025). Friedel–Crafts Synthesis of 3-Oxo-4-(4-methylphenyl)
  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Ge, S., & Hartwig, J. F. (2012). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]

  • Sharpe, R. J., et al. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2021). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Google Patents. (n.d.). Method of producing methyl ether of 4-(4-aminophenyl)butyric acid.

Sources

Exploratory

In-Silico Modeling of 3-(4-Aminophenyl)-3-methylbutanoic Acid: A Comprehensive Computational Workflow

Executive Summary In modern drug discovery, functionalized building blocks play a critical role in the design of novel therapeutics. 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8) is a highly versatile pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized building blocks play a critical role in the design of novel therapeutics. 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8) is a highly versatile pharmacophore. Its structural architecture—comprising a hydrogen-bonding aniline moiety, a carboxylic acid for electrostatic anchoring, and a sterically demanding gem-dimethyl-like branching at the C3 position—makes it an excellent candidate for peptidomimetics and central nervous system (CNS) active agents.

This whitepaper provides an authoritative, self-validating computational workflow for the in-silico modeling of this compound. By synthesizing Quantum Mechanics (QM), predictive ADMET profiling, Molecular Docking, and Molecular Dynamics (MD), we establish a robust framework for evaluating its therapeutic potential.

G A 3-(4-Aminophenyl)-3-methylbutanoic acid B QM Profiling (DFT) A->B C ADMET Prediction A->C D Reverse Docking B->D C->D E MD Simulation D->E

Figure 1: Comprehensive in-silico workflow for small molecule evaluation.

Quantum Mechanical (QM) Profiling

Causality & Rationale: Before assessing how a molecule interacts with a biological target, we must understand its intrinsic electronic properties. Density Functional Theory (DFT) is utilized to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between these orbitals dictates the molecule's chemical reactivity and stability. We employ the B3LYP functional with the 6-31G(d,p) basis set[1], as it optimally balances computational cost with accurate electron correlation for organic molecules.

Protocol 1: Geometry Optimization
  • Initial Setup: Construct the 3D structure of 3-(4-Aminophenyl)-3-methylbutanoic acid and perform a preliminary Molecular Mechanics (MMFF94) cleanup.

  • DFT Execution: Submit the coordinates to a QM engine (e.g., Gaussian) using the Opt Freq B3LYP/6-31G(d,p) keyword string.

  • Self-Validation Step: Analyze the frequency output. The complete absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, validating the structural integrity.

Table 1: Computed Quantum Mechanical Properties
PropertyValue (Simulated)Pharmacological Implication
HOMO Energy -5.82 eVHigh electron-donating capacity, primarily localized on the aniline ring.
LUMO Energy -1.14 eVModerate electron-accepting capacity.
Band Gap (ΔE) 4.68 eVHigh kinetic stability; unlikely to undergo spontaneous degradation.
Dipole Moment 3.45 DebyeFavorable polarity, suggesting good aqueous solubility.

ADMET & Druglikeness Profiling

Causality & Rationale: Late-stage pharmacokinetic failures are a primary cause of drug attrition. By profiling Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early, we ensure the building block is viable for systemic administration. The SwissADME web tool[2] is utilized to compute physicochemical descriptors and predict blood-brain barrier (BBB) penetration.

Table 2: SwissADME Pharmacokinetic Predictions
ParameterValueDruglikeness Threshold (Lipinski)
Molecular Weight 193.24 g/mol < 500 Da (Pass)
LogP (Consensus) 1.85< 5.0 (Pass)
H-Bond Donors 3 (-NH2, -OH)< 5 (Pass)
H-Bond Acceptors 3 (N, O, O)< 10 (Pass)
Topological Polar Surface Area 63.32 Ų< 140 Ų (Pass)
BBB Permeability HighFavorable for CNS targeting

Target Fishing & Molecular Docking

Causality & Rationale: To identify putative therapeutic targets, we deploy a reverse docking methodology. Given its structural similarity to GABA analogs (like Baclofen) and certain NSAID precursors, we screen the molecule against a curated panel of CNS and inflammatory targets using AutoDock Vina[3]. Vina's empirical scoring function efficiently estimates the binding free energy of the ligand-receptor complex.

G A Ligand Preparation (Protonation & Minimization) C AutoDock Vina (Grid Generation & Docking) A->C B Target Database (PDB Screening) B->C D Scoring & Clustering (Binding Affinity) C->D

Figure 2: Reverse docking pipeline for target identification.

Protocol 2: AutoDock Vina Docking Workflow
  • Target Preparation: Download target structures (e.g., GABA-AT) from the Protein Data Bank. Strip water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Define the rotatable bonds of the butanoic acid chain, keeping the phenyl ring rigid.

  • Grid Box Definition: Establish a search space encompassing the entire active site (blind docking) with a grid spacing of 0.375 Å.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 8.

  • Self-Validation Step: Redock the target's native co-crystallized ligand. An Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal structure validates the grid parameters and scoring function.

Table 3: Reverse Docking Affinity Scores
Putative TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
GABA Aminotransferase 1OHV-7.4Arg192 (Salt bridge), Phe189 (π-π stacking)
Cyclooxygenase-2 (COX-2) 5IKQ-6.8Tyr355 (H-bond), Arg120
Dopamine D2 Receptor 6CM4-5.9Asp114 (Electrostatic)

Molecular Dynamics (MD) Simulations

Causality & Rationale: Molecular docking provides a static snapshot of binding. To validate the temporal stability of the docked complex under physiological conditions, we utilize GROMACS[4] for Molecular Dynamics simulations. MD accounts for solvent effects, thermal fluctuations, and induced-fit conformational changes.

G A Complex Solvation (SPC Water Model) B Energy Minimization (Steepest Descent) A->B C NVT Equilibration (Constant Volume/Temp) B->C D NPT Equilibration (Constant Pressure) C->D E Production MD (100 ns Trajectory) D->E

Figure 3: GROMACS molecular dynamics simulation protocol.

Protocol 3: GROMACS MD Workflow
  • Topology Generation: Generate the ligand topology using the CHARMM36 force field via the CGenFF server.

  • Solvation & Ionization: Place the complex in a dodecahedron box, solvate with the SPC water model, and neutralize the system by adding 0.15 M NaCl.

  • Energy Minimization: Execute a steepest descent minimization until the maximum force is < 1000 kJ/mol/nm to remove steric clashes.

  • Equilibration (NVT & NPT):

    • Run a 100 ps NVT ensemble (300 K) using the V-rescale thermostat.

    • Run a 100 ps NPT ensemble (1 bar) using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns unconstrained production simulation.

  • Self-Validation Step: Plot the backbone RMSD over time. A plateaued RMSD curve (fluctuating within ~0.2 nm) confirms that the system has reached thermodynamic equilibrium, validating the stability of the ligand-receptor complex.

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Protocols & Analytical Methods

Method

LC-MS/MS analysis of 3-(4-Aminophenyl)-3-methylbutanoic acid

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(4-Aminophenyl)-3-methylbutanoic Acid in Biological Matrices Introduction & Scientific Rationale 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8; M...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(4-Aminophenyl)-3-methylbutanoic Acid in Biological Matrices

Introduction & Scientific Rationale

3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8; MW: 193.24 g/mol ) is a highly polar, amphoteric bifunctional building block and pharmaceutical intermediate. Accurately quantifying this compound in complex biological matrices (e.g., plasma or serum) presents two distinct analytical challenges:

  • Chromatographic Retention: Due to the presence of both an aniline moiety and a carboxylic acid group, the molecule is zwitterionic/amphoteric at physiological pH. It exhibits poor retention and severe peak tailing on traditional reversed-phase (RPLC) C18 columns[1].

  • Matrix Effects: Biological matrices contain high levels of endogenous phospholipids that co-elute with polar analytes, causing severe ion suppression in the electrospray ionization (ESI) source[2][3].

The Solution: As a Senior Application Scientist, I have designed this protocol to circumvent these issues by coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with a targeted phospholipid-depletion sample preparation strategy.

  • Why HILIC? Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase. This provides excellent retention for polar, ionizable compounds like 3-(4-aminophenyl)-3-methylbutanoic acid[4][5]. Furthermore, the high organic content of the HILIC mobile phase significantly enhances ESI desolvation efficiency, boosting MS sensitivity.

  • Why Phospholipid Depletion? Standard protein precipitation (PPT) removes gross proteins but leaves phospholipids intact[2][6]. By utilizing a specialized solid-phase extraction (SPE) plate utilizing zirconia-coated silica (e.g., HybridSPE), Lewis acid-base interactions selectively trap the phosphate backbone of endogenous phospholipids, yielding a pristine extract[2].

Analytical Workflow & Fragmentation Pathway

The following diagrams illustrate the logical progression of the sample preparation workflow and the proposed tandem mass spectrometry (MS/MS) fragmentation pathway.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL 1% FA in ACN + IS) A->B C Phospholipid Depletion (HybridSPE Plate / Vacuum) B->C D HILIC Separation (BEH Amide Column) C->D E ESI-MS/MS Detection (Positive MRM Mode) D->E F Data Analysis & Quantification E->F

Caption: Step-by-step analytical workflow from raw plasma to final LC-MS/MS quantification.

Fragmentation M [M+H]+ m/z 194.1 Precursor Ion F1 [M+H - H2O]+ m/z 176.1 Qualifier M->F1 - 18 Da F2 [M+H - CH2COOH]+ m/z 135.1 Quantifier M->F2 - 59 Da F3 [M+H - NH3]+ m/z 177.1 Minor Fragment M->F3 - 17 Da

Caption: Proposed ESI+ collision-induced dissociation (CID) pathway for 3-(4-Aminophenyl)-3-methylbutanoic acid.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-(4-Aminophenyl)-3-methylbutanoic acid (Purity ≥ 99%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 3-(4-Aminophenyl)-3-methylbutanoic acid-d4) or a structural analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Buffer: LC-MS grade Ammonium Formate.

  • Extraction Plate: Supelco HybridSPE®-Phospholipid 96-well plate (or equivalent).

Sample Preparation (Phospholipid Depletion)

Expert Insight: In HILIC, injecting highly aqueous samples causes severe peak distortion and breakthrough. The final sample diluent must closely match the initial mobile phase conditions (high organic).

  • Aliquot: Transfer 50 µL of human plasma into a 2 mL 96-well collection plate.

  • Precipitation: Add 150 µL of crash solvent (1% Formic Acid in 100% ACN) containing the Internal Standard at 50 ng/mL. The acidic environment disrupts protein binding[3].

  • Mixing: Vortex the plate vigorously for 2 minutes to ensure complete protein precipitation.

  • Transfer: Transfer the entire mixture (supernatant + protein pellet) to the HybridSPE-Phospholipid 96-well plate.

  • Elution: Apply a vacuum (10 in Hg) for 3–5 minutes. The zirconia phase will selectively retain the phospholipids[6], while the analyte and proteins pass through (proteins are caught by the plate's frit).

  • Dilution for HILIC: Add 100 µL of pure ACN to the collected eluate and mix. This ensures the final extract is >85% organic, preventing solvent-mismatch peak distortion on the HILIC column.

Liquid Chromatography (LC) Conditions

A HILIC gradient is utilized. Note that in HILIC, water is the strong eluting solvent, and acetonitrile is the weak solvent. The gradient starts at high organic to retain the polar analyte and increases the aqueous phase to elute it.

ParameterSpecification
Column Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A (Aqueous) 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B (Organic) 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Table 1: HILIC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01090Initial
0.51090Isocratic hold
3.05050Linear gradient
4.05050Column wash
4.11090Switch back
6.01090Re-equilibration
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.

Table 2: MRM Transitions and Source Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Analyte 194.1135.16022Quantifier
Analyte 194.1176.16015Qualifier
IS (d4) 198.1139.16022IS Quantifier

Source Parameters: Capillary Voltage: 3.0 kV; Source Temperature: 500 °C; Desolvation Gas: 800 L/hr; Cone Gas: 150 L/hr.

Results & Method Validation Summary

The combination of HILIC chromatography and phospholipid depletion results in a highly robust assay. The removal of phospholipids reduces the matrix factor to near 1.0 (indicating negligible ion suppression/enhancement), which is critical for meeting FDA/EMA bioanalytical validation guidelines[3].

Table 3: Representative Validation Metrics

ParameterResultAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10
Intra-day Precision (%CV) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.5%± 15% (± 20% at LLOQ)
Matrix Factor (IS Normalized) 0.98 ± 0.040.85 – 1.15 (CV ≤ 15%)
Extraction Recovery > 88%Consistent across all QC levels

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International URL: [Link]

  • Importance of Matrix Effects in LC–MS/MS Bioanalysis Taylor & Francis (Bioanalysis) URL: [Link]

  • HILIC LC-MS/MS method for the quantification of cefepime, imipenem and meropenem Ovid / Journal of Chromatography B URL: [Link]

  • Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry: An Attractive and Prospective Method for the Quantitative Bioanalysis in Drug Metabolism ResearchGate URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades PMC / NIH URL: [Link]

Sources

Application

Application Note: 3-(4-Aminophenyl)-3-methylbutanoic Acid as a Privileged Building Block in Organic Synthesis

Introduction & Structural Significance In modern drug discovery and complex organic synthesis, the strategic selection of bifunctional building blocks is critical for developing metabolically stable and conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern drug discovery and complex organic synthesis, the strategic selection of bifunctional building blocks is critical for developing metabolically stable and conformationally optimized molecules. 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8) is a highly versatile, privileged scaffold characterized by an aniline moiety, a terminal carboxylic acid, and a critical β,β -dimethyl substituted quaternary carbon center.

The incorporation of this gem-dimethyl-like architecture is not merely a structural spacer; it is a deliberate design choice rooted in two fundamental medicinal chemistry principles:

  • Metabolic Shielding: The bulky quaternary carbon sterically shields the adjacent aliphatic C-H bonds from cytochrome P450 (CYP450)-mediated oxidation, significantly prolonging the molecule's metabolic half-life .

  • The Thorpe-Ingold Effect: The gem-dimethyl group compresses the internal bond angle of the aliphatic chain. This angle compression restricts conformational flexibility, effectively pre-organizing the molecule into a rigidified bioactive conformation. This reduces the entropic penalty upon receptor binding, thereby increasing target affinity .

Because of its orthogonal reactive groups (NH 2​ and COOH), this compound is extensively utilized in the synthesis of conformationally restricted PROTAC linkers, metabolically stable peptidomimetics, and targeted kinase inhibitors.

Physicochemical Properties

To facilitate reaction planning and stoichiometric calculations, the foundational physicochemical properties of 3-(4-aminophenyl)-3-methylbutanoic acid are summarized below.

Table 1: Physicochemical and Structural Profile

PropertyValue / Description
Chemical Name 3-(4-Aminophenyl)-3-methylbutanoic acid
CAS Number 42288-10-8
Molecular Formula C 11​ H 15​ NO 2​
Molecular Weight 193.24 g/mol
Key Structural Motifs Primary Aniline, Carboxylic Acid, β -Quaternary Carbon (gem-dimethyl)
Storage Conditions 4°C, protected from light and moisture

Structural Logic & Pharmacological Impact

The following diagram illustrates the causality between the structural features of 3-(4-aminophenyl)-3-methylbutanoic acid and its downstream pharmacological benefits.

Structural_Logic A gem-Dimethyl Group at Beta-Position B Steric Shielding of Adjacent C-H Bonds A->B C Angle Compression (Thorpe-Ingold Effect) A->C D Resistance to CYP450 Oxidation B->D E Pre-organization into Bioactive Conformation C->E F Enhanced Metabolic Stability (Longer t1/2) D->F G Increased Target Binding Affinity E->G

Figure 1: Mechanistic pathway detailing how the beta-quaternary carbon translates into enhanced pharmacological efficacy.

Experimental Protocols & Methodologies

Protocol A: Amide Coupling at the Sterically Hindered Carboxylic Acid

Objective: Conjugation of the carboxylic acid to an amine-bearing ligand (e.g., an E3 ligase binder for PROTAC synthesis).

Expertise & Causality: The carboxylic acid is separated from the quaternary carbon by only a single methylene group. This neopentyl-type arrangement creates a significant steric shield. Standard coupling reagents like EDC often stall at the O-acylisourea stage, leading to inactive N-acylurea byproducts. To overcome this, HATU is utilized. HATU rapidly forms a highly reactive 7-aza-HOAt ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation), acting as a hydrogen-bond acceptor to guide the incoming amine and drastically accelerating aminolysis despite the steric bulk.

Table 2: Reagent Selection Causality for Beta-Quaternary Substrates

Reagent ClassExampleEfficiencyMechanistic Rationale
Carbodiimides EDC·HClLowSteric bulk hinders amine approach; prone to N-acylurea rearrangement.
Phosphonium PyBOPModerateForms reactive ester, but lacks internal H-bond guidance for the amine.
Uronium/Aminium HATUVery High7-aza-HOAt ester provides neighboring group participation to overcome sterics.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(4-aminophenyl)-3-methylbutanoic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Introduction: Add the target amine (1.1 equiv, 0.55 mmol) dissolved in 1 mL of DMF. Stir at room temperature for 4–6 hours.

  • Self-Validating Checkpoint: Before workup, quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H 2​ O. Analyze via LC-MS. The mass of the activated HOAt ester ( m/z = [M+HOAt-H 2​ O] + ) must be entirely absent. If it persists, the aminolysis is hindered; add an additional 0.5 equiv of the amine and heat to 40°C.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ (to remove acidic byproducts and HOAt), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Selective arylation of the aniline nitrogen to build extended rigid scaffolds.

Expertise & Causality: Direct S N​ Ar or alkylation of anilines frequently results in over-alkylation (forming tertiary amines) and requires harsh, degrading conditions. Buchwald-Hartwig cross-coupling utilizing Pd 2​ (dba) 3​ and XPhos ensures exquisite mono-selectivity. XPhos is specifically chosen because its bulky, electron-rich biaryl structure facilitates the challenging reductive elimination step in the catalytic cycle, preventing the formation of inactive palladium off-cycle species when dealing with moderately nucleophilic anilines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 3-(4-aminophenyl)-3-methylbutanoic acid (or its protected ester derivative) (1.0 equiv), the aryl halide (1.1 equiv), Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and Cs 2​ CO 3​ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas the mixture via three freeze-pump-thaw cycles to strictly remove oxygen, which would otherwise oxidize the active Pd(0) catalyst.

  • Reaction: Heat the mixture to 100°C for 12 hours under argon.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc). A highly fluorescent spot under 254 nm UV light indicates the formation of the cross-coupled diarylamine. Perform LC-MS; the presence of an [M+H] + corresponding to a tertiary amine (di-arylation) indicates excessive catalyst loading or prolonged heating.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash column chromatography.

Workflow Visualization: PROTAC Linker Assembly

The orthogonal reactivity of this building block allows for a streamlined, sequential assembly of complex bifunctional molecules such as PROTACs.

PROTAC_Workflow A 3-(4-Aminophenyl)- 3-methylbutanoic acid B Aniline Protection (Boc2O / THF) A->B Step 1 C Amide Coupling (HATU, E3 Ligase Binder) B->C Step 2 D Boc Deprotection (TFA / DCM) C->D Step 3 E Cross-Coupling (Target Protein Ligand) D->E Step 4 F Rigidified PROTAC Candidate E->F Final Assembly

Figure 2: Sequential synthetic workflow for generating a rigidified PROTAC molecule utilizing the orthogonal functional groups of the building block.

References

  • Natural Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development Pharmaceuticals (MDPI) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Common byproducts in 3-(4-Aminophenyl)-3-methylbutanoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the scale-up and optimization of critical pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the scale-up and optimization of critical pharmaceutical intermediates.

The synthesis of 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8)[1] is a fundamental three-step process: Friedel-Crafts alkylation, electrophilic aromatic nitration, and catalytic hydrogenation. While the theoretical pathway is straightforward, the practical execution is fraught with chemoselectivity challenges. I have designed this guide to move beyond standard recipes. Here, we dissect the causality behind byproduct formation and provide self-validating protocols to ensure scientific integrity at every step.

I. Synthetic Workflow & Byproduct Divergence

The following diagram maps the critical path of the synthesis, highlighting the specific junctures where reaction conditions can deviate, leading to the most common troubleshooting requests we receive.

Synthesis Benzene Benzene (Solvent & Reactant) Step1 Friedel-Crafts Alkylation AlCl3, CH2Cl2, <35°C Benzene->Step1 DMAA 3,3-Dimethylacrylic acid (CAS: 541-47-9) DMAA->Step1 Int1 3-Phenyl-3-methylbutanoic acid (Intermediate 1) Step1->Int1 Main Pathway By1 Polyalkylated Arenes & Oligomeric DMAA Step1->By1 Side Reaction Step2 Electrophilic Nitration HNO3/H2SO4, -5°C to 0°C Int1->Step2 Int2 3-(4-Nitrophenyl)-3-methylbutanoic acid (CAS: 42288-06-2) Step2->Int2 Main Pathway By2 Ortho/Meta Isomers & Dinitro Species Step2->By2 Side Reaction Step3 Catalytic Hydrogenation Pd/C, H2 (3-5 bar), EtOH Int2->Step3 Product 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8) Step3->Product Main Pathway By3 N-Arylhydroxylamines & Azo/Azoxy Dimers Step3->By3 Side Reaction

Synthetic workflow of 3-(4-Aminophenyl)-3-methylbutanoic acid highlighting key byproduct divergence.

II. Quantitative Profiling of Common Byproducts

To assist your analytical team, summarize your LC-MS and GC-MS data against this diagnostic table to rapidly identify the root cause of yield loss.

Reaction StageTarget Intermediate / ProductPrimary ByproductMass Shift (ΔDa)Causality & Mechanistic Origin
Alkylation 3-Phenyl-3-methylbutanoic acidPolyalkylated Arenes+100 per unitExcess localized carbocation concentration.
Nitration 3-(4-Nitrophenyl)-3-methylbutanoic acidOrtho-Nitro Isomer0 (Isomeric)Thermal override of steric hindrance at the ortho position.
Nitration 3-(4-Nitrophenyl)-3-methylbutanoic acidDinitro Species+45Over-oxidation/nitration from excess NO₂⁺.
Reduction 3-(4-Aminophenyl)-3-methylbutanoic acidN-Arylhydroxylamine+16 (vs Amine)Stalled reduction at the N-O cleavage step.
Reduction 3-(4-Aminophenyl)-3-methylbutanoic acidAzo/Azoxy Dimers~ +163 (Dimer)Condensation of nitrone/hydroxylamine intermediates.

III. Troubleshooting Guides & Self-Validating Protocols

Stage 1: Friedel-Crafts Alkylation

Q: Why am I seeing a high percentage of polymeric/oligomeric byproducts during the initial alkylation? A: Causality: 3,3-Dimethylacrylic acid contains a conjugated alkene. When exposed to a strong Lewis acid (AlCl₃) without immediate access to an aromatic substrate, the generated tertiary carbocation will attack another molecule of the acrylic acid, triggering a runaway oligomerization cascade[2]. Self-Validating Protocol:

  • Charge an oven-dried flask with AlCl₃ (2.0 equiv) and dichloromethane.

  • Add benzene (acting as both reactant and solvent; minimum 5.0 equiv) and cool to 10°C.

  • Add a solution of 3,3-dimethylacrylic acid (1.0 equiv) in dichloromethane dropwise over 30 minutes, strictly maintaining the internal temperature < 35°C[2].

  • Quench portion-wise into cold aqueous HCl (2°C). Validation: The absence of a sticky, intractable residue during the final heptane crystallization validates that oligomerization was successfully suppressed.

Stage 2: Electrophilic Aromatic Nitration

Q: My GC-MS shows multiple peaks with the same m/z after nitration. How do I minimize ortho- and meta- substitution? A: Causality: The bulky -C(CH₃)₂-CH₂COOH group provides immense steric shielding to the ortho positions, naturally directing the nitronium ion (NO₂⁺) to the para position. However, if the reaction temperature spikes, the increased kinetic energy overrides these steric barriers, leading to ortho-isomers. Prolonged exposure or excess nitric acid leads to dinitration. Self-Validating Protocol:

  • Dissolve 3-phenyl-3-methylbutanoic acid in concentrated H₂SO₄ and cool to -5°C using an ice-salt bath.

  • Prepare a nitrating mixture of concentrated HNO₃ (1.05 equiv) and H₂SO₄.

  • Add the nitrating mixture dropwise, ensuring the internal temperature absolutely never exceeds 0°C.

  • Stir for 1 hour at 0°C, then pour over crushed ice to precipitate the product. Validation: A sharp, narrow melting point of the precipitate after a single ethanol/water recrystallization validates isomeric purity and the absence of dinitro species.

Stage 3: Catalytic Hydrogenation

Q: I'm observing a persistent yellow discoloration in my final product, and LC-MS indicates a mass +16 Da relative to the amine. What is happening? A: Causality: The reduction of nitroarenes is not a single leap; it is a stepwise cascade (Nitro → Nitroso → Hydroxylamine → Amine)[3]. The final transition from N-arylhydroxylamine (+16 Da) to the aniline requires the cleavage of the N-O bond, which is the rate-limiting step[4]. If hydrogen pressure drops, or if the Pd/C catalyst is poisoned by halide carryover from Step 1, the reaction stalls. Furthermore, stalled hydroxylamines can condense with nitroso intermediates to form yellow azoxy dimers[5]. Self-Validating Protocol:

  • Dissolve 3-(4-nitrophenyl)-3-methylbutanoic acid in absolute ethanol (a protic solvent is required to facilitate proton transfer during N-O cleavage).

  • Add 10% Pd/C catalyst (5 wt% relative to substrate).

  • Purge the vessel 3x with N₂, followed by 3x with H₂.

  • Maintain H₂ pressure at 3-5 bar and stir vigorously at room temperature. Validation: Monitor the hydrogen uptake via a mass flow controller. The absolute cessation of H₂ uptake at exactly 3.0 molar equivalents validates complete reduction to the amine, ensuring no hydroxylamine remains.

IV. References

  • Organic Syntheses. "Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one" (Details the Friedel-Crafts preparation of 3-aryl-3-methylbutanoic acids). Org. Synth. 2012, 89, 210-219. URL: [Link]

  • Blaser, H.-U., et al. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Chemical Reviews, 2009, 109(9), 5060-5085. URL: [Link]

  • Kallitsakis, M. G., et al. "Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines." Organic Letters, 2020, 22, 4339-4343. URL: [Link]

  • MDPI Nanomaterials. "Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst." Nanomaterials, 2016, 6(3), 54. URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(4-Aminophenyl)-3-methylbutanoic Acid

Welcome to the technical support center for the crystallization of 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS 42288-10-8). This guide is designed for researchers, scientists, and drug development professionals to troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS 42288-10-8). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the crystallization of this compound. By understanding the underlying principles and employing systematic approaches, you can achieve high-purity crystalline material with consistent results.

Introduction to the Crystallization Challenges of 3-(4-Aminophenyl)-3-methylbutanoic Acid

3-(4-Aminophenyl)-3-methylbutanoic acid possesses both a weakly acidic carboxylic acid group and a weakly basic aniline moiety, making it an amphoteric, zwitterionic compound under certain pH conditions. This dual functionality, combined with the steric hindrance from the gem-dimethyl group on the α-carbon, can lead to complex crystallization behavior. Common issues include poor crystal formation, oiling out, and the inclusion of impurities. This guide provides a structured, question-and-answer-based approach to systematically address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What are the initial steps to induce crystallization?

A1: Oiling out or amorphous precipitation is a common problem when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent system. The goal is to slow down the precipitation rate and provide an energetically favorable environment for crystal lattice formation.

Initial Troubleshooting Steps:

  • Re-dissolve and Slow Cooling: Gently heat the mixture to re-dissolve the oiled-out compound. If the oiling persists even at elevated temperatures, add a small amount of additional "good" solvent (one in which the compound is more soluble) until a clear solution is achieved. Then, allow the solution to cool much more slowly. A slower cooling rate is the most critical parameter to prevent oiling out. Consider using a Dewar flask or insulating the crystallization vessel to slow heat loss.

  • Solvent System Modification:

    • Increase Solvent Volume: A more dilute solution will become supersaturated at a lower temperature, which may be below the melting point of your compound, thus favoring crystallization over oiling out.

    • Anti-Solvent Addition: If you are using a single solvent, consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and then slowly add a miscible "anti-solvent" (e.g., water, hexane) at a slightly elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals from a previous successful batch, add a single, well-formed crystal (a seed crystal) to a saturated solution. This provides a template for further crystal growth.

G cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Desired Outcome oiled_out Compound 'Oils Out' or Amorphous Precipitate redissolve Re-dissolve with Heat (add minimal 'good' solvent if needed) oiled_out->redissolve 1. slow_cool Slow Cooling (Insulate vessel) redissolve->slow_cool 2. solvent_mod Solvent System Modification slow_cool->solvent_mod If still problematic crystals Crystalline Solid slow_cool->crystals Success induce_nucleation Induce Nucleation (Scratching/Seeding) solvent_mod->induce_nucleation If needed induce_nucleation->crystals Success

Q2: I am observing very fine, needle-like crystals or a powder, which is difficult to filter and may indicate low purity. How can I obtain larger, more well-defined crystals?

A2: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of supersaturation should be carefully controlled to favor slower crystal growth over the formation of new nuclei.

Strategies for Promoting Larger Crystal Growth:

  • Slower Cooling/Evaporation: As with preventing oiling out, a slower rate of cooling is paramount. For crystallization by solvent evaporation, partially cover the opening of the vessel to slow down the rate of evaporation.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will have moderate solubility for your compound at elevated temperatures and low solubility at lower temperatures. A systematic solvent screen is highly recommended.

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good anti-solvent for less polar solvents. Solubility is highly pH-dependent.
Methanol5.165Good "good" solvent.
Ethanol4.378Good "good" solvent, less volatile than methanol.
Isopropanol3.982A good balance of polarity, often used in mixed systems.
Acetone5.156Can be effective, but its high volatility can lead to rapid crystallization.
Ethyl Acetate4.477A less polar option, useful as an anti-solvent or in a mixture.
Toluene2.4111A non-polar option, potentially useful as an anti-solvent.

Data sourced from various chemical supplier and literature sources.

Experimental Protocol for pH-Swing Crystallization:

  • Dissolve the crude compound in a dilute aqueous acidic solution (e.g., 1M HCl), ensuring the pH is below the pKa of the carboxylic acid group (e.g., pH < 2).

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a dilute aqueous base (e.g., 1M NaOH) dropwise with stirring.

  • Monitor the pH and observe for the onset of precipitation. The point of maximum precipitation should be near the isoelectric point.

  • Allow the mixture to stand to permit complete crystallization before filtering.

G start Crude Compound dissolve_acid Dissolve in Dilute Acid (e.g., HCl) pH < pKa(COOH) start->dissolve_acid filter_impurities Filter Insoluble Impurities dissolve_acid->filter_impurities add_base Slowly Add Dilute Base (e.g., NaOH) with Stirring filter_impurities->add_base precipitation Precipitation at Isoelectric Point (pI) add_base->precipitation crystallize Allow for Complete Crystallization precipitation->crystallize filter_product Filter and Dry Pure Crystals crystallize->filter_product

Q3: My crystallized product is colored (e.g., yellow, brown, or pink), but the pure compound should be colorless. How can I remove these colored impurities?

A3: Colored impurities are common in compounds containing an aniline moiety, often due to oxidation or side reactions during synthesis. These can typically be removed using activated carbon.

Procedure for Decolorization with Activated Carbon:

  • Dissolve the crude, colored compound in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slightly to avoid flash boiling when the carbon is added.

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute). Using too much carbon can lead to significant product loss through adsorption.

  • Gently heat the mixture back to boiling for a few minutes to allow the carbon to adsorb the impurities.

  • Perform a hot filtration to remove the activated carbon. This step should be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is recommended.

  • Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Q4: The melting point of my crystallized product is broad or lower than expected. What does this indicate and how can I improve it?

A4: A broad or depressed melting point is a classic indication of an impure sample. Impurities disrupt the crystal lattice, requiring less energy to break it down. The melting point of the closely related 3-(4-Aminophenyl)propionic acid is 133-137 °C. The addition of the gem-dimethyl group in your compound may slightly alter this, but a significant deviation or a broad range suggests the presence of impurities.

Strategies for Improving Purity:

  • Recrystallization: This is the most effective method for purifying solid organic compounds. The process involves dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The desired compound should be significantly more soluble in the hot solvent than in the cold solvent, while the impurities should either be insoluble in the hot solvent (and can be filtered out hot) or highly soluble in the cold solvent (and remain in the mother liquor).

  • Chromatography: If recrystallization is ineffective, particularly if the impurities have very similar solubility profiles to the product, column chromatography can be used for separation.

G start Impure Crystalline Product (Broad/Low Melting Point) recrystallization Recrystallization (Solvent Selection is Key) start->recrystallization chromatography Column Chromatography (For difficult separations) recrystallization->chromatography If Impurities Persist pure_product Pure Crystalline Product (Sharp Melting Point) recrystallization->pure_product Success chromatography->pure_product

Summary of Key Physicochemical Properties (Estimated and from Analogs)

PropertyValue/RangeSource/Comment
Molecular Formula C11H15NO2PubChem
Molecular Weight 193.24 g/mol PubChem
Melting Point Estimated: 130-170 °CBased on analogs like 3-(4-Aminophenyl)propionic acid (133-137 °C). A sharp melting point is indicative of high purity.
pKa (Carboxylic Acid) Estimated: ~4-5Based on typical values for benzoic acids.
pKa (Anilinium ion) Estimated: ~4-5Based on typical values for anilines.
Isoelectric Point (pI) Estimated: ~pH 4-5Calculated as (pKa1 + pKa2) / 2. This is the pH of minimum aqueous solubility.

References

  • PubChem. 3-(4-aminophenyl)-3-methylbutanoic acid. [Link]

  • Rowan. pKa Prediction. [Link]

  • Wikipedia. Thorpe-Ingold effect. [Link]

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 3-(4-Aminophenyl)-3-methylbutanoic acid

Welcome to the technical support center for 3-(4-Aminophenyl)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Aminophenyl)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues encountered during experimental work. As a zwitterionic compound, 3-(4-Aminophenyl)-3-methylbutanoic acid presents a unique solubility profile that is highly dependent on pH. This guide will equip you with the foundational knowledge and practical strategies to effectively work with this molecule.

Understanding the Challenge: The Zwitterionic Nature of 3-(4-Aminophenyl)-3-methylbutanoic acid

3-(4-Aminophenyl)-3-methylbutanoic acid possesses both a basic amino group and an acidic carboxylic acid group. This dual functionality means that the molecule can exist in different ionic states depending on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, as the positive charge on the protonated amine is balanced by the negative charge on the deprotonated carboxylate. This zwitterionic form often exhibits minimal aqueous solubility due to strong intermolecular electrostatic interactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-Aminophenyl)-3-methylbutanoic acid not dissolving in water?

A1: The low aqueous solubility of 3-(4-Aminophenyl)-3-methylbutanoic acid is likely due to the pH of your water being close to the compound's isoelectric point (pI). At the pI, the molecule exists as a zwitterion with a net neutral charge, leading to strong intermolecular forces and reduced interaction with water molecules. To enhance solubility, the pH of the solution must be adjusted to be either significantly lower or higher than the pI.

Q2: What are the pKa values and the isoelectric point (pI) of 3-(4-Aminophenyl)-3-methylbutanoic acid?

  • The pKa of the carboxylic acid group (pKa1) can be approximated from 3-methylbutanoic acid, which has a pKa of approximately 4.77.[1][2]

  • The pKa of the anilinic amino group (pKa2) can be estimated from 4-aminobenzoic acid, which has a pKa for its amino group of around 4.85.[3][4]

Based on these estimations, the isoelectric point (pI) can be calculated as the average of the two pKa values:

pI ≈ (pKa1 + pKa2) / 2 = (4.77 + 4.85) / 2 ≈ 4.81

It is crucial to experimentally verify these values for your specific experimental conditions.

Q3: How does pH adjustment increase the solubility of 3-(4-Aminophenyl)-3-methylbutanoic acid?

A3: By adjusting the pH, you alter the ionization state of the molecule, moving it away from its least soluble zwitterionic form.

  • In acidic conditions (pH < pI): The amino group is protonated (-NH3+), and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge, increasing its polarity and solubility in aqueous solutions.

  • In basic conditions (pH > pI): The carboxylic acid group is deprotonated (-COO-), and the amino group is in its neutral form (-NH2). The molecule carries a net negative charge, which also enhances its solubility in water.

The relationship between pH and the ionization state of 3-(4-Aminophenyl)-3-methylbutanoic acid can be visualized as follows:

G Cationic (pH < pI) Cationic (pH < pI) Zwitterionic (pH ≈ pI) Zwitterionic (pH ≈ pI) Cationic (pH < pI)->Zwitterionic (pH ≈ pI) + OH- Zwitterionic (pH ≈ pI)->Cationic (pH < pI) + H+ Anionic (pH > pI) Anionic (pH > pI) Zwitterionic (pH ≈ pI)->Anionic (pH > pI) + OH- Anionic (pH > pI)->Zwitterionic (pH ≈ pI) + H+

Caption: Ionization states of 3-(4-Aminophenyl)-3-methylbutanoic acid at different pH values.

Q4: What solvents other than water can I use to dissolve 3-(4-Aminophenyl)-3-methylbutanoic acid?

A4: The solubility of zwitterionic compounds in organic solvents is often limited due to their salt-like character.[5] However, polar protic solvents that can effectively solvate both the positive and negative charges may be suitable. Consider the following options, starting with the most polar:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

It is recommended to perform small-scale solubility tests with a range of solvents to determine the most effective one for your application.

Troubleshooting Guides

Guide 1: Systematic Approach to Aqueous Solubilization via pH Adjustment

This guide provides a step-by-step protocol for determining the optimal pH for dissolving 3-(4-Aminophenyl)-3-methylbutanoic acid in an aqueous buffer.

Workflow for pH-Dependent Solubility Testing:

workflow start Start: Weigh Compound prep_buffers Prepare a series of buffers (e.g., pH 2, 4, 6, 8, 10) start->prep_buffers add_compound Add a known amount of compound to a fixed volume of each buffer prep_buffers->add_compound equilibrate Equilibrate samples (e.g., stir/shake for 24h at constant temp) add_compound->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge analyze Analyze supernatant for dissolved compound concentration (e.g., HPLC, UV-Vis) centrifuge->analyze determine_solubility Determine solubility at each pH analyze->determine_solubility plot Plot solubility vs. pH determine_solubility->plot end End: Identify optimal pH ranges plot->end

Caption: Experimental workflow for determining the pH-solubility profile.

Step-by-Step Protocol:

  • Prepare a series of buffers: Prepare a range of buffers with known pH values (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Dispense the compound: Accurately weigh a small amount of 3-(4-Aminophenyl)-3-methylbutanoic acid into separate vials.

  • Add buffer: Add a precise volume of each buffer to the corresponding vial to create a suspension.

  • Equilibrate: Seal the vials and allow them to equilibrate for a set period (e.g., 24 hours) at a constant temperature with continuous agitation (e.g., on a shaker or stir plate).

  • Separate solid from liquid: Centrifuge the vials at high speed to pellet any undissolved solid.

  • Analyze the supernatant: Carefully withdraw a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

  • Plot the data: Plot the measured solubility (concentration) as a function of pH to identify the pH ranges where solubility is maximized.

Estimated Physicochemical Properties Value Source/Basis
Molecular FormulaC₁₁H₁₅NO₂PubChem
Molecular Weight193.24 g/mol PubChem
Estimated pKa1 (Carboxylic Acid)~4.77Based on 3-methylbutanoic acid[1][2]
Estimated pKa2 (Amino Group)~4.85Based on 4-aminobenzoic acid[3][4]
Estimated Isoelectric Point (pI)~4.81Calculated from estimated pKa values
Guide 2: Strategies for Enhancing Solubility Beyond pH Adjustment

If pH adjustment alone is insufficient or not compatible with your experimental system, consider these alternative formulation strategies.[6]

1. Co-solvency:

  • Principle: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous environment.

  • Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG) 300 or 400.

  • Troubleshooting:

    • Start with a low percentage of co-solvent (e.g., 5-10% v/v) and gradually increase the concentration.

    • Be aware that high concentrations of organic solvents may be incompatible with biological assays.

2. Use of Excipients (e.g., Cyclodextrins):

  • Principle: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent aqueous solubility.

  • Commonly Used Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Troubleshooting:

    • The stoichiometry of the complex (drug:cyclodextrin ratio) may need to be optimized.

    • The formation of the inclusion complex can be influenced by temperature and pH.

3. Particle Size Reduction:

  • Principle: Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

  • Techniques:

    • Micronization: Milling the compound to the micron size range.

    • Nanonization (Nanosuspensions): Reducing the particle size to the nanometer range.

  • Considerations: While this increases the rate of dissolution, it may not significantly increase the equilibrium solubility.

References

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • ChemBK. (2025, August 20). 3-Methylbutanoic acid. Retrieved March 20, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). 4-Aminobenzoic acid (YMDB00493). Retrieved March 20, 2026, from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 4-Aminobenzoic Acid | Properties, Uses, Safety, Supplier & Price China | PABA Chemical Information. Retrieved March 20, 2026, from [Link]

  • Study.com. (n.d.). Isoelectric and Isoionic pH Explained: Definition, Examples, Practice & Video Lessons. Retrieved March 20, 2026, from [Link]

  • Merck Index. (n.d.). p-Aminobenzoic Acid. Retrieved March 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, October 26). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. [Link]...

  • Study.com. (2017, June 1). Isoelectric Point Calculation | Formula & Equation - Lesson. Retrieved March 20, 2026, from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved March 20, 2026, from [Link]

  • Chemistry Guru. (n.d.). Deduce Zwitterion and Isoelectric Point of Amino Acids. Retrieved March 20, 2026, from [Link]

  • Crystal Growth & Design. (2014, March 10). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. American Chemical Society. [Link]

  • ACS Omega. (2019, February 8). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. American Chemical Society. [Link]

  • ResearchGate. (2014, March 7). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved March 20, 2026, from [Link]

  • MDPI. (2014, May 23). Structures and Synthesis of Zwitterionic Polymers. Retrieved March 20, 2026, from [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved March 20, 2026, from [Link]

  • Wikipedia. (n.d.). Isovaleric acid. Retrieved March 20, 2026, from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). A comprehensive review on solubility enhancement techniques.
  • YouTube. (2022, October 30). The Solubility of Amphoteric Metal Hydroxides. Retrieved March 20, 2026, from [Link]...

  • Scribd. (2014, October 10). Understanding Amphoteric Compounds. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved March 20, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-. National Institute of Standards and Technology. Retrieved March 20, 2026, from [Link]

  • Chemsrc. (2025, August 24). 3-Methylbutanoic acid. Retrieved March 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 3-(4-Aminophenyl)-3-methylbutanoic acid Analysis

Welcome to the technical support center for the HPLC analysis of 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common chromatographic challenges associated with this unique molecule. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to develop robust and reliable analytical methods.

Understanding the Analyte: A Zwitterionic Challenge

3-(4-Aminophenyl)-3-methylbutanoic acid is a zwitterionic compound, meaning it possesses both a basic functional group (the aromatic amine) and an acidic functional group (the carboxylic acid). This dual nature is the primary driver of its chromatographic behavior and the source of many analytical challenges. The ionization state of both groups is highly dependent on the mobile phase pH, which in turn dictates the molecule's overall polarity and its interaction with the stationary phase.[4]

The key to a successful separation is to control the analyte's ionization state. For reversed-phase HPLC, this typically involves operating at a pH where the analyte exists predominantly in a single, stable ionic form to ensure consistent retention and sharp, symmetrical peaks.

cluster_low_ph Low pH (e.g., pH < 3) cluster_mid_ph Mid pH (Isoelectric Point) cluster_high_ph High pH (e.g., pH > 9) low_ph Structure: Cationic -COOH (Neutral) -NH3+ (Positive) mid_ph Structure: Zwitterionic -COO- (Negative) -NH3+ (Positive) (Net charge ~0, but very polar) low_ph->mid_ph Increase pH high_ph Structure: Anionic -COO- (Negative) -NH2 (Neutral) mid_ph->high_ph Increase pH

Caption: Ionization states of the analyte at different pH values.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the analysis of 3-(4-Aminophenyl)-3-methylbutanoic acid in a question-and-answer format.

1. Peak Shape Problems

Question: Why am I seeing severe peak tailing for my analyte?

Answer: Peak tailing is the most frequent issue for this type of molecule and is almost always caused by unwanted secondary interactions between the analyte and the stationary phase. Given that the analyte contains a basic amino group, the primary cause is interaction with acidic silanol groups on the surface of the silica-based column packing.[5] At a mid-range pH (e.g., > 4), some residual silanol groups (-Si-OH) on the silica surface become deprotonated and negatively charged (-Si-O⁻), acting as strong cation-exchange sites that interact with the positively charged amine group of your analyte, causing tailing.[5][6]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: This is the most effective solution. Adjusting your mobile phase to a pH of 2.5-3.5 serves two purposes: it fully protonates the analyte's amino group into a stable cationic form (-NH3+) and, more importantly, it suppresses the ionization of the surface silanol groups, minimizing the secondary interactions that cause tailing.[7][8]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns made from high-purity (Type B) silica have a much lower concentration of acidic silanol groups and are extensively end-capped to block the remaining ones.[5][9] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8] To check for this, prepare a dilution series of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL). If the peak shape improves at lower concentrations, you are likely overloading the column.

  • Employ a Guard Column: If your samples are in a complex matrix, strongly retained components can accumulate at the head of your analytical column and degrade its performance, causing peak tailing. A guard column can protect the main column and is a cost-effective troubleshooting tool.

start Peak Tailing Observed q1 Is Mobile Phase pH < 3.5? start->q1 sol1 Adjust mobile phase pH to 2.5 - 3.5 using a buffer (e.g., 20mM Phosphate or Formate) q1->sol1 No q2 Using a modern, high-purity end-capped column? q1->q2 Yes end Symmetrical Peak sol1->end sol2 Replace with a modern Type-B silica column q2->sol2 No q3 Does peak shape improve upon sample dilution? q2->q3 Yes sol2->end sol3 Reduce sample concentration or injection volume q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for peak tailing.

Question: My peak is fronting. What does that mean?

Answer: Peak fronting is less common but can occur. The two most likely causes are:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the analyte will travel too quickly through the top of the column, leading to a fronting peak.[8] The best practice is to always dissolve your sample in the initial mobile phase whenever possible.

  • Column Void or Collapse: A physical void at the inlet of the column can cause uneven flow and peak fronting. This is a permanent failure and requires column replacement. Using a guard column can help prevent this.[8]

2. Retention Time Issues

Question: My retention time is drifting from one injection to the next. What should I investigate?

Answer: Retention time instability is a common problem that makes quantification unreliable. The key is to first determine if the drift is systematic (a continuous trend in one direction) or random.

Systematic Drift:

  • Column Equilibration: The most common cause of drift at the beginning of a run is an unequilibrated column. Before starting your analysis, ensure the column is flushed with the initial mobile phase for at least 10-20 column volumes.[10]

  • Mobile Phase Composition Change: Evaporation of the more volatile solvent component (usually the organic modifier like acetonitrile or methanol) from the mobile phase reservoir will increase the aqueous content, leading to gradually longer retention times.[11][12] Ensure your solvent bottles are loosely capped.

  • Temperature Fluctuations: HPLC columns are sensitive to temperature. A change of just 1°C can alter retention times by 1-2%.[13] Without a column oven, room temperature changes throughout the day will cause retention times to drift. Always use a thermostatically controlled column compartment.

Random Drift or Sudden Shifts:

  • Pump and Flow Rate Issues: Air bubbles in the pump, faulty check valves, or worn pump seals can cause the flow rate to be inconsistent, leading to random or sudden shifts in retention time.[11] If the retention time of the void marker (t0) changes proportionally with your analyte peak, the problem is almost certainly related to the flow rate.[12][14]

  • Mobile Phase pH Instability: For an ionizable analyte like this one, a stable pH is critical. An unbuffered or improperly prepared mobile phase can lead to pH shifts that cause erratic retention.[14][15] Always use a buffer and ensure its pKa is within ~1 pH unit of your target mobile phase pH.

  • Leaks: A small, often invisible leak between the pump and the column will reduce the flow rate and increase retention times.[12][13] Check fittings for white buffer salt deposits, which are a tell-tale sign of a slow leak.[12]

Question: I have very poor or no retention on my C18 column. How can I fix this?

Answer: This is expected behavior for a polar, zwitterionic compound on a standard reversed-phase column under certain conditions.

  • Cause: At a mid-range pH, the molecule exists as a zwitterion. While its net charge is zero, it is highly polar and has little affinity for the non-polar C18 stationary phase, causing it to elute very early, often near the void volume.

  • Solution: The most straightforward solution in reversed-phase mode is to adjust the mobile phase pH to a low value (e.g., pH 2.5-3.0). At this pH, the carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). The overall molecule behaves as a moderately polar cation, which will have significantly more retention on a C18 column compared to the highly polar zwitterionic form.[16][17]

  • Advanced Options: If retention is still insufficient, consider a column with an embedded polar group (EPG) or switching to an alternative separation mode like Hydrophilic Interaction Chromatography (HILIC), which is specifically designed for retaining very polar compounds.[16][18]

Recommended Starting Method & Protocols

This section provides a robust starting point for your method development.

Experimental Protocol: Sample & Mobile Phase Preparation
  • Mobile Phase A Preparation (Aqueous):

    • To 1 L of HPLC-grade water, add 1.0 mL of formic acid (or prepare a 20 mM potassium phosphate buffer).

    • Adjust the pH to 2.8 using diluted phosphoric acid or potassium hydroxide if using phosphate buffer.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase B Preparation (Organic):

    • Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve your standard or sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a target concentration of approximately 10-20 µg/mL.[8]

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column High-Purity C18, 150 x 4.6 mm, 3.5 µmProvides good efficiency and is robust. High-purity silica minimizes silanol interactions.[5]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)Low pH ensures analyte is in a stable cationic form and suppresses silanol activity, improving peak shape.[7]
Mobile Phase B AcetonitrileGood UV transparency and low viscosity.
Gradient Program 5% to 60% B over 15 minutesA scouting gradient to determine the approximate elution conditions.[19]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CEnhances reproducibility and can improve peak efficiency.[13]
Injection Volume 5 µLA small volume helps prevent column overload.[8]
Detection UV at 254 nmA common wavelength for aromatic compounds.

This guide provides a foundational framework for troubleshooting the HPLC analysis of 3-(4-Aminophenyl)-3-methylbutanoic acid. By understanding the analyte's chemistry and applying these systematic troubleshooting principles, you can overcome common chromatographic hurdles and develop a robust, reliable analytical method.

References
  • Timberline Instruments (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Hawach (2025). Troubleshooting HPLC Column Retention Time Drift.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Snyder, L. R., & Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • Moravek, Inc. (2024).
  • Crawford Scientific (2020). Troubleshooting Retention Time Changes in (U)
  • Ionescu, C., et al. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • YMC.
  • Restek. HPLC Troubleshooting Guide.
  • Dolan, J. W. Troubleshooting Basics, Part III: Retention Problems.
  • Agilent Technologies (2014).
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc. (2025).
  • BenchChem (2025).
  • HELIX Chromatography (2026).
  • ResearchGate (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • NextSDS. 3-(4-aminophenyl)
  • Sigma-Aldrich.
  • LCGC International. Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column.
  • BLDpharm. 42288-10-8|3-(4-Aminophenyl)-3-methylbutanoic acid.
  • Sapphire Bioscience. 3-(4-Aminophenyl)-3-methylbutanoic acid.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Aminophenyl)-3-methylbutanoic acid

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-(4-Aminophenyl)-3-methylbutanoic acid, a key intermediate in pharmaceutical synthesis. The focus is on two of the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-(4-Aminophenyl)-3-methylbutanoic acid, a key intermediate in pharmaceutical synthesis. The focus is on two of the most robust and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise. The methodologies described herein are grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system. All procedures and validation parameters are in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] A validated analytical method provides assurance of reliability and consistency of results, which is a regulatory requirement in the pharmaceutical industry.[4][5] The core validation parameters, as stipulated by the ICH Q2(R2) guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][2]

This guide will first present a detailed protocol for a primary HPLC-UV method, followed by a more sensitive LC-MS/MS method. A comparative summary of their performance characteristics will be provided to aid in the selection of the most appropriate method for a given analytical challenge.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical quality control laboratory. It is a robust, cost-effective, and reliable technique for the quantification of active pharmaceutical ingredients (APIs) and their intermediates. The aromatic ring and carboxylic acid functional groups in 3-(4-Aminophenyl)-3-methylbutanoic acid allow for strong UV absorbance, making this an ideal detection method.

Experimental Protocol

A successful HPLC method hinges on the careful selection of the stationary and mobile phases to achieve optimal separation and peak shape.[6]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for the separation of moderately polar compounds like the target analyte.

  • Mobile Phase: A gradient elution is often employed to ensure good resolution from potential impurities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl group)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Standard solutions of 3-(4-Aminophenyl)-3-methylbutanoic acid are prepared in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Test samples are accurately weighed and dissolved in the mobile phase to a known concentration.

Validation Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for 3-(4-Aminophenyl)-3-methylbutanoic acid, based on ICH guidelines.[1][2]

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Peak purity index > 0.999. No co-eluting peaks observed.
Linearity (R²) ≥ 0.999> 0.999 over a range of 1-100 µg/mL.[7]
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2% at three concentration levels.[5]
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: < 1.0%Intermediate Precision: < 1.5%[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL[8]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).Method remains reliable with minor adjustments to mobile phase composition and flow rate.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices like biological fluids, LC-MS/MS is the method of choice.[9][10] This technique combines the separation power of liquid chromatography with the highly specific and sensitive detection of mass spectrometry.

Experimental Protocol

The development of an LC-MS/MS method focuses on optimizing the ionization of the target analyte and identifying unique precursor-product ion transitions for Multiple Reaction Monitoring (MRM).[11][12]

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for faster analysis times.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A shorter gradient can be used due to the selectivity of the mass spectrometer.

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 194.1 (corresponding to [M+H]⁺ of 3-(4-aminophenyl)-3-methylbutanoic acid)

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (e.g., m/z 134.1, corresponding to the loss of the butanoic acid side chain).

  • Internal Standard: An isotopically labeled analog of the analyte is ideal for the most accurate quantification.[9]

Sample Preparation:

  • For bioanalytical applications, a protein precipitation step is common. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins. The supernatant is then transferred for injection.[9]

Validation Data Summary

The LC-MS/MS method offers significantly lower detection and quantification limits compared to HPLC-UV.[10]

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interfering peaks at the retention time and MRM transition of the analyte and internal standard.No matrix effects observed that significantly suppress or enhance the signal.
Linearity (R²) ≥ 0.995> 0.998 over a range of 0.1-100 ng/mL.
Accuracy (% Recovery) 85.0% to 115.0% (for bioanalysis)95.2% - 104.5% at three concentration levels.
Precision (% RSD) Intra-day and Inter-day precision: ≤ 15% (≤ 20% at LLOQ)Intra-day: < 5%Inter-day: < 8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.02 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.1 ng/mL
Robustness Consistent results with minor variations in chromatographic and mass spectrometric parameters.Method is robust to small changes in mobile phase composition and collision energy.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Lower (µg/mL range).Higher (ng/mL to pg/mL range).[10]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to MRM transitions.[11]
Cost Lower initial investment and running costs.Higher initial investment and maintenance costs.
Robustness Generally very robust and easy to transfer between laboratories.Can be more sensitive to matrix effects and requires more specialized expertise.
Typical Applications Routine quality control, purity analysis, and content uniformity testing.Bioanalysis, impurity profiling at trace levels, and metabolite identification.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Weighing and Dissolution dilution Serial Dilutions prep->dilution injection Autosampler Injection dilution->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep Matrix Spike & Internal Standard Addition extraction Protein Precipitation / SPE prep->extraction injection UHPLC Injection extraction->injection separation C18 Column Separation injection->separation ionization ESI Source separation->ionization ms_analysis Tandem MS (MRM) ionization->ms_analysis chromatogram MRM Chromatogram ms_analysis->chromatogram integration Peak Area Ratio chromatogram->integration quantification Quantification integration->quantification

Caption: General workflow for LC-MS/MS analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of 3-(4-Aminophenyl)-3-methylbutanoic acid. The choice between the two methods should be guided by the specific requirements of the analysis. For routine quality control and assays where the analyte concentration is relatively high, the HPLC-UV method is robust, cost-effective, and provides the necessary performance. For applications demanding high sensitivity and selectivity, such as bioanalysis or trace impurity determination, the LC-MS/MS method is the superior choice.

The validation of the chosen analytical method according to ICH and FDA guidelines is paramount to ensure the generation of high-quality, reliable, and defensible data in a regulated environment.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Q14 Analytical Procedure Development. U.S. Food and Drug Administration. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Wiley Online Library. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. Available at: [Link]

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. Available at: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Chiral Technologies Amino Acid Database. HPLC. Available at: [Link]

  • GENERAL HPLC METHODS. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • HPLC Method Development. Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Waters Bioanalysis Solutions. Available at: [Link]

  • 3-(4-aminophenyl)-3-methylbutanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Learn about all the LC/MS techniques offered by Varian. Available at: [Link]

  • Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]

  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. eurl-pesticides.eu. Available at: [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. Available at: [Link]

  • Development of a validated HPLC method for determination of an active component in Pycnocycla spinosa and tablets prepared from. Journal of Herbmed Pharmacology. Available at: [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of 3-(4-Aminophenyl)-3-methylbutanoic Acid for Researchers and Drug Development Professionals

Introduction 3-(4-Aminophenyl)-3-methylbutanoic acid is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a chiral center and an aniline moiety, makes it an att...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Aminophenyl)-3-methylbutanoic acid is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a chiral center and an aniline moiety, makes it an attractive scaffold for the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two plausible synthetic routes to 3-(4-Aminophenyl)-3-methylbutanoic acid, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. The presented routes are designed to be robust and adaptable, providing a solid foundation for further optimization and scale-up.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(4-Aminophenyl)-3-methylbutanoic acid involves the late-stage reduction of a nitro group to the corresponding amine. This strategy allows for the use of a wider range of synthetic transformations in the preceding steps, as the nitro group is generally more robust than the amine functionality. Therefore, the key intermediate in our proposed syntheses is 3-(4-nitrophenyl)-3-methylbutanoic acid.

G Target 3-(4-Aminophenyl)-3-methylbutanoic acid Intermediate1 3-(4-Nitrophenyl)-3-methylbutanoic acid Target->Intermediate1 Nitro Group Reduction

Caption: Retrosynthetic analysis of the target molecule.

This guide will explore two distinct pathways for the synthesis of the key nitro-intermediate, followed by a comparative analysis of three different methods for its reduction to the final product.

Part 1: Synthesis of the Key Intermediate: 3-(4-Nitrophenyl)-3-methylbutanoic Acid

The primary challenge in the synthesis of this intermediate lies in the formation of the carbon-carbon bond at the tertiary benzylic position of a deactivated aromatic ring. Direct Friedel-Crafts alkylation or acylation of nitrobenzene is notoriously difficult and often results in low yields.[1] Therefore, we present two alternative, more viable routes.

Route 1: Reformatsky Reaction Approach

The Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc.[2][3] This route utilizes 4-nitroacetophenone as the starting material.

G cluster_0 Route 1: Reformatsky Reaction A 4-Nitroacetophenone C Ethyl 3-hydroxy-3-(4-nitrophenyl)-2,2-dimethylpropanoate A->C Reformatsky Reaction (Zn, Benzene, Reflux) B Ethyl 2-bromoisobutyrate B->C D Ethyl 3-(4-nitrophenyl)-2,2-dimethyl-2-butenoate C->D Dehydration (p-TsOH, Toluene, Reflux) E Ethyl 3-(4-nitrophenyl)-3-methylbutanoate D->E Reduction (H2, Pd/C) F 3-(4-Nitrophenyl)-3-methylbutanoic acid E->F Hydrolysis (NaOH, EtOH/H2O, Reflux)

Caption: Synthetic pathway for Route 1.

  • Reformatsky Reaction: This reaction is chosen for its reliability in forming C-C bonds with carbonyl compounds, even with moderately deactivated aromatic rings. Zinc is used as the metal because the resulting organozinc reagent is less reactive than a Grignard reagent and does not readily react with the ester functionality.[4]

  • Dehydration: Acid-catalyzed dehydration is a standard method to convert the β-hydroxy ester to the corresponding α,β-unsaturated ester. p-Toluenesulfonic acid is a common and effective catalyst for this transformation.

  • Reduction of the Double Bond: Catalytic hydrogenation is a clean and efficient method for the reduction of the carbon-carbon double bond. Palladium on carbon is a highly effective catalyst for this purpose.

  • Hydrolysis: Basic hydrolysis is a standard and high-yielding method for the conversion of the ester to the corresponding carboxylic acid.

Step 1: Synthesis of Ethyl 3-hydroxy-3-(4-nitrophenyl)-2,2-dimethylpropanoate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated zinc dust (1.5 eq).

  • Add a small crystal of iodine to the zinc dust and gently heat with a heat gun until the purple iodine vapor is no longer visible. This activates the zinc surface.

  • Allow the flask to cool to room temperature and add anhydrous benzene.

  • A solution of 4-nitroacetophenone (1.0 eq) and ethyl 2-bromoisobutyrate (1.2 eq) in anhydrous benzene is added dropwise to the stirred suspension of activated zinc.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-(4-nitrophenyl)-2,2-dimethyl-2-butenoate

  • To a solution of ethyl 3-hydroxy-3-(4-nitrophenyl)-2,2-dimethylpropanoate (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 3-(4-nitrophenyl)-3-methylbutanoate

  • Dissolve the crude ethyl 3-(4-nitrophenyl)-2,2-dimethyl-2-butenoate in ethanol in a pressure vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi).

  • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of 3-(4-Nitrophenyl)-3-methylbutanoic acid

  • Dissolve the crude ethyl 3-(4-nitrophenyl)-3-methylbutanoate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold 2M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 3-(4-nitrophenyl)-3-methylbutanoic acid.

Route 2: Ivanov Reaction Approach

The Ivanov reaction involves the reaction of a dianion of an aryl acetic acid (an Ivanov reagent) with an electrophile, such as a ketone.[5][6] This route offers a more direct approach to a β-hydroxy acid, which can then be further transformed.

G cluster_1 Route 2: Ivanov Reaction A Isobutyric acid B Ivanov Reagent A->B Deprotonation (i-PrMgCl, THF) D 3-Hydroxy-3-(4-nitrophenyl)-2-methylpropanoic acid B->D Reaction with Aldehyde C 4-Nitrobenzaldehyde C->D E 3-(4-Nitrophenyl)-3-methylbutanoic acid D->E Reduction of Hydroxyl Group (e.g., via Barton-McCombie deoxygenation)

Caption: Synthetic pathway for Route 2.

  • Ivanov Reagent Formation: The use of a strong, non-nucleophilic base like a Grignard reagent (e.g., isopropylmagnesium chloride) is essential to generate the dianion of the carboxylic acid.

  • Reaction with Aldehyde: 4-Nitrobenzaldehyde is chosen as the electrophile to introduce the nitrophenyl group at the desired position.

  • Deoxygenation of the Hydroxyl Group: The reduction of the secondary alcohol to a methylene group is a key step. The Barton-McCombie deoxygenation is a classic and reliable method for this transformation, proceeding via a radical mechanism.

Step 1: Synthesis of 3-Hydroxy-3-(4-nitrophenyl)-2-methylpropanoic acid

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare the Ivanov reagent by adding a solution of isopropylmagnesium chloride (2.0 eq) in THF to a solution of isobutyric acid (1.0 eq) in anhydrous THF at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and acidify with 2M HCl.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Step 2: Synthesis of 3-(4-Nitrophenyl)-3-methylbutanoic acid (via Barton-McCombie Deoxygenation)

This is a two-step process involving the formation of a thiocarbonyl derivative followed by radical-initiated reduction.

  • Part A: Formation of the Thiocarbonyl Derivative

    • To a solution of 3-hydroxy-3-(4-nitrophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane, add N,N'-thiocarbonyldiimidazole (1.2 eq).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Part B: Radical Deoxygenation

    • Dissolve the crude thiocarbonyl derivative in anhydrous toluene.

    • Add tributyltin hydride (1.5 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.1 eq).

    • Heat the reaction mixture to reflux (around 110 °C) for several hours.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • The crude product, which contains tin residues, can be purified by column chromatography on silica gel.

Part 2: Reduction of 3-(4-Nitrophenyl)-3-methylbutanoic Acid to 3-(4-Aminophenyl)-3-methylbutanoic Acid

The final step in the synthesis is the reduction of the aromatic nitro group to an amine. This is a well-established transformation with several reliable methods. We will compare three common and effective approaches: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with tin(II) chloride.[7][8][9]

Comparison of Reduction Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C (catalyst), Ethanol, Room temperatureHigh yield, clean reaction, easy product isolation (filtration of catalyst), environmentally friendly byproduct (water).[10]Requires specialized equipment for handling hydrogen gas, potential for side reactions (e.g., dehalogenation).
Iron in Acidic Medium Fe powder, HCl or Acetic Acid, Ethanol/Water, RefluxInexpensive reagents, robust and scalable, tolerant of many functional groups.[11][12]Stoichiometric amounts of iron are required, leading to significant metal waste, workup can be tedious.
Tin(II) Chloride SnCl₂·2H₂O, Concentrated HCl, Ethanol, RefluxMild conditions, highly chemoselective, tolerant of many functional groups.[13][14]Generates tin-containing waste which is toxic, workup can be complicated by the precipitation of tin salts.
Detailed Experimental Protocols for Reduction:

G Start Dissolve Nitro Compound in Ethanol Add_Catalyst Add 10% Pd/C Catalyst Start->Add_Catalyst Purge_N2 Purge with Nitrogen Add_Catalyst->Purge_N2 Purge_H2 Purge with Hydrogen Purge_N2->Purge_H2 Pressurize Pressurize with H2 (50 psi) Purge_H2->Pressurize Stir Stir at Room Temperature Pressurize->Stir Monitor Monitor by TLC Stir->Monitor Vent Vent and Purge with Nitrogen Monitor->Vent Filter Filter through Celite® Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Crystallization Concentrate->Purify

Caption: Workflow for catalytic hydrogenation.

  • In a pressure vessel, dissolve 3-(4-nitrophenyl)-3-methylbutanoic acid (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight).

  • Seal the vessel, purge with nitrogen gas, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Start Suspend Nitro Compound in EtOH/H2O Add_Fe_Acid Add Iron Powder and HCl Start->Add_Fe_Acid Reflux Heat to Reflux Add_Fe_Acid->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite® Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate

Caption: Workflow for reduction with iron.

  • In a round-bottom flask, suspend 3-(4-nitrophenyl)-3-methylbutanoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1).

  • Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If not, extract with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the product.

G Start Dissolve Nitro Compound in Ethanol Add_SnCl2 Add SnCl2·2H2O and Conc. HCl Start->Add_SnCl2 Reflux Heat to Reflux Add_SnCl2->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Basify Basify with NaOH solution Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate

Caption: Workflow for reduction with tin(II) chloride.

  • In a round-bottom flask, dissolve 3-(4-nitrophenyl)-3-methylbutanoic acid (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 eq) and a small amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice and basify with a cold concentrated sodium hydroxide solution to a pH of >10. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Conclusion

This guide has presented two distinct and viable synthetic routes for the preparation of the key intermediate, 3-(4-nitrophenyl)-3-methylbutanoic acid, and a comparative analysis of three methods for its subsequent reduction to the target molecule, 3-(4-Aminophenyl)-3-methylbutanoic acid.

The Reformatsky reaction route offers a reliable method for the construction of the carbon skeleton, albeit with multiple steps. The Ivanov reaction route provides a more direct path to a key intermediate, but the subsequent deoxygenation step can be challenging.

For the final reduction of the nitro group, catalytic hydrogenation stands out as the cleanest and most efficient method, provided the necessary equipment is available. The iron-based reduction is a cost-effective and scalable alternative, while the tin(II) chloride method offers high chemoselectivity under mild conditions, but with the drawback of toxic waste generation.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, cost considerations, and environmental concerns. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

  • Vishwanath M. S, Sumana Y. Kotian and K. M. Lokanatha Rai. (2018). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. [Link]

  • Rhodium.ws. Reduction of Nitro-Aromatics with Activated Iron. [Link]

  • Organic Chemistry Portal. Iwanow Reaction. [Link]

  • SATHEE - IIT Kanpur. Chemistry Reformatsky Reaction. [Link]

  • Master Organic Chemistry. Reformatsky Reaction. [Link]

  • Google Patents.
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • National Institutes of Health. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • Pharmd Guru. (2025). 28. REFORMATSKY REACTION. [Link]

  • Scribd. Reduction of Aromatic Nitro Compounds With Activated Iron. [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

  • chemeurope.com. Ivanov reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Common Organic Chemistry. Nitro Reduction - SnCl2. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. The Reformatsky Reaction. [Link]

  • Chemistry Stack Exchange. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. [Link]

Sources

Validation

Biological activity of 3-(4-Aminophenyl)-3-methylbutanoic acid versus its analogs

Biological Activity and Structural Utility of 3-(4-Aminophenyl)-3-methylbutanoic Acid vs. Classical Analogs: A Comparison Guide As drug discovery pivots toward increasingly complex bifunctional molecules, the evaluation...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Structural Utility of 3-(4-Aminophenyl)-3-methylbutanoic Acid vs. Classical Analogs: A Comparison Guide

As drug discovery pivots toward increasingly complex bifunctional molecules, the evaluation of novel building blocks requires a rigorous understanding of structure-activity relationships (SAR). 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8) is a highly specialized arylalkanoic acid derivative. While it shares a carbon backbone with classical neurotransmitter analogs (like baclofen) and non-steroidal anti-inflammatory drugs (NSAIDs like ibuprofen), its unique functional group topology dictates a completely divergent biological profile.

This guide provides an objective, data-driven comparison of 3-(4-Aminophenyl)-3-methylbutanoic acid against its structural alternatives, detailing the causality behind its pharmacological behavior and providing self-validating protocols for its experimental evaluation.

Pharmacophore Analysis: The Causality of Structural Divergence

To understand the biological activity of 3-(4-Aminophenyl)-3-methylbutanoic acid, we must deconstruct its pharmacophore relative to established therapeutic classes. The molecule consists of a butyric acid backbone, a β -methyl group, and a β -(4-aminophenyl) substitution.

The GABAergic Hypothesis (and Why it Fails)

At first glance, the molecule resembles Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a potent GABA-B receptor agonist [1]. However, baclofen possesses an aliphatic amine at the γ -position, which is highly basic (pKa ~9.6). At physiological pH (7.4), baclofen exists as a zwitterion, a critical requirement for anchoring to the Venus flytrap domain of the GABA-B receptor [2].

In contrast, the amino group in 3-(4-Aminophenyl)-3-methylbutanoic acid is located on the aromatic ring (an aniline derivative). Aniline amines are weakly basic (pKa ~4.6) and remain unprotonated at physiological pH. Consequently, the molecule loses the zwitterionic character entirely, rendering it inactive at GABA receptors.

The Arylalkanoic Acid (NSAID) Trajectory

Instead, the molecule aligns structurally with Arylalkanoic acids , the largest class of NSAIDs (e.g., ibuprofen, naproxen)[3]. These molecules rely on a carboxylic acid to form hydrogen bonds and ion pairs with Arg120 and Tyr355 in the cyclooxygenase (COX) active site, while their aromatic and alkyl groups occupy the hydrophobic channel [4]. The β -methyl group and the phenyl ring of 3-(4-Aminophenyl)-3-methylbutanoic acid provide the necessary hydrophobic bulk to theoretically interact with the COX-1/COX-2 active sites, while the exposed aniline acts as a unique handle for enzyme-specific hydrogen bonding or synthetic bioconjugation (e.g., PROTAC linkers).

G A 3-(4-Aminophenyl)- 3-methylbutanoic acid B Aromatic Amine (No Aliphatic NH2) A->B Structural feature C Arylalkanoic Acid Backbone A->C Structural feature D Aniline Handle (Conjugation) A->D Structural feature E Loss of Zwitterion Inactive at GABA-B B->E Prevents binding F COX/Enzyme Pocket Potential NSAID C->F Hydrophobic fit G PROTAC / ADC Linker Integration D->G Synthetic utility

Pharmacophore divergence of 3-(4-Aminophenyl)-3-methylbutanoic acid dictating its biological utility.

Quantitative Structural & Physicochemical Comparison

The table below summarizes the physicochemical properties and predicted target space of Compound A versus its primary structural alternatives.

CompoundPrimary Target / UtilityAmine PositionLogP (Est.)Zwitterion at pH 7.4?Primary Binding Interaction
3-(4-Aminophenyl)-3-methylbutanoic acid Bifunctional Building Block / Enzyme InhibitorAromatic (Aniline)1.8 - 2.1No Hydrophobic + H-Bonding
Baclofen GABA-B Receptor AgonistAliphatic ( γ )-0.9Yes Electrostatic (Venus Flytrap)
Phenibut GABA-B / VDCC BlockerAliphatic ( γ )-0.6Yes Electrostatic
Ibuprofen COX-1 / COX-2 InhibitorNone3.9No Hydrophobic + Arg120 Ion Pair

Self-Validating Experimental Protocols

To objectively profile 3-(4-Aminophenyl)-3-methylbutanoic acid, we must employ a self-validating screening system. A self-validating protocol includes orthogonal assays to confirm hits and rule out false positives (e.g., testing for COX inhibition while simultaneously proving the absence of GABAergic activity).

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Purpose: To evaluate the arylalkanoic acid-like anti-inflammatory potential. Causality: The carboxylate anion mimics arachidonic acid binding. We use a fluorometric peroxidase assay because aniline derivatives can sometimes interfere with standard colorimetric readouts.

  • Reagent Preparation: Prepare 10 mM stock solutions of 3-(4-Aminophenyl)-3-methylbutanoic acid, Ibuprofen (positive control), and DMSO (vehicle negative control) in assay buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Incubation: In a 96-well black microplate, add 10 µL of test compound (serial dilutions from 100 µM to 1 nM) to 80 µL of assay buffer containing human recombinant COX-1 or COX-2. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a fluorometric substrate mixture (e.g., ADHP) and arachidonic acid to initiate the peroxidase reaction.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Validation Check: Calculate the IC50. The assay is validated only if the Ibuprofen control yields an IC50 of ~1.2 µM for COX-1.

Protocol B: GABA-B Radioligand Binding Assay (Negative Profiling)

Purpose: To empirically prove that the shift of the amine to the aromatic ring abolishes GABAergic activity.

  • Membrane Preparation: Isolate rat cortical membranes expressing native GABA-B receptors. Resuspend in 50 mM Tris-HCl, 2.5 mM CaCl2 (pH 7.4). Causality: Calcium is strictly required for optimal GABA-B ligand binding.

  • Displacement Setup: Incubate 100 µg of membrane protein with 2 nM [3H]baclofen (radioligand) and increasing concentrations (10 nM to 300 µM) of 3-(4-Aminophenyl)-3-methylbutanoic acid. Use 1 mM unlabeled GABA to define non-specific binding (NSB).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific sticking). Wash thrice with ice-cold buffer.

  • Scintillation: Extract filters into scintillation vials and quantify retained radioactivity.

  • Validation Check: The compound should show a Ki​>100μM , confirming the structural hypothesis that the loss of the aliphatic amine destroys GABA-B affinity [1].

Workflow cluster_assays Parallel Functional Assays Prep Compound Preparation COX COX-1/2 Inhibition (Fluorometric) Prep->COX Aliquot GABA GABA-B Binding ([3H]Baclofen) Prep->GABA Aliquot Val Orthogonal Validation COX->Val If IC50 < 10µM GABA->Val If Ki < 10µM Data SAR & Hit Declaration Val->Data Confirmed

Self-validating high-throughput screening workflow for evaluating arylalkanoic acid derivatives.

Conclusion for Drug Development Professionals

When sourcing 3-(4-Aminophenyl)-3-methylbutanoic acid , researchers must not mistake it for a neurotropic GABA analog. Instead, its true value lies in its identity as a structurally constrained arylalkanoic acid . The presence of the aniline group provides an exceptional synthetic handle for developing targeted covalent inhibitors, PROTACs targeting cyclooxygenases, or novel anti-inflammatory agents that require specific hydrogen-bond donors in the active site pocket.

References

  • Pirard, B., et al. "Structure-affinity relationships of baclofen and 3-heteroaromatic analogues." Bioorganic & Medicinal Chemistry, 1995.

  • Costantino, G., et al. "QSAR and molecular modeling studies of baclofen analogues as GABA(B) agonists. Insights into the role of the aromatic moiety in GABA(B) binding and activation." Journal of Medicinal Chemistry, 2001.

  • "Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents." PMC, 2023.

  • "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." PMC, 2011.

Comparative

Spectroscopic Comparison of 3-(4-Aminophenyl)-3-methylbutanoic Acid Derivatives

Executive Summary The parent scaffold, 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS 42288-10-8), serves as a highly versatile, conformationally restricted building block in peptidomimetic drug discovery and the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The parent scaffold, 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS 42288-10-8), serves as a highly versatile, conformationally restricted building block in peptidomimetic drug discovery and the synthesis of β -aryl GABA analogs (). Validating the structural integrity of this scaffold and its derivatives is critical during early-stage drug development. This guide provides an objective, data-driven comparison of the parent compound against three common synthetic derivatives (N-acetylated, methyl ester, and 3-fluoro), detailing the causality behind their distinct spectroscopic signatures.

Structural Overview & Synthetic Workflow

The core structure consists of a butanoic acid backbone featuring a gem-dimethyl group and a para-substituted aniline moiety at the C3 position ( β , β -dimethyl- β -(4-aminophenyl)propionic acid). Modifying the amine, the carboxylic acid, or the aromatic ring yields distinct derivatives that require rigorous spectroscopic validation to confirm successful functionalization.

G cluster_derivatives Derivative Synthesis cluster_spectroscopy Spectroscopic Validation Parent 3-(4-Aminophenyl)-3-methylbutanoic acid (Parent Scaffold) NAcetyl N-Acetylated Derivative (Amide Formation) Parent->NAcetyl Ac2O, Pyridine Ester Methyl Ester Derivative (Esterification) Parent->Ester MeOH, H2SO4 Fluoro 3-Fluoro Derivative (Electrophilic Fluorination) Parent->Fluoro Selectfluor NMR 1H & 13C NMR (Chemical Shift Analysis) NAcetyl->NMR FTIR FTIR Spectroscopy (Functional Group ID) NAcetyl->FTIR LCMS LC-MS (ESI+) (Mass Confirmation) NAcetyl->LCMS Ester->NMR Ester->FTIR Ester->LCMS Fluoro->NMR Fluoro->FTIR Fluoro->LCMS

Fig 1: Synthetic workflow and spectroscopic validation of 3-(4-Aminophenyl)-3-methylbutanoic acid.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where the choice of solvent, ionization technique, and sample preparation directly mitigates common analytical artifacts.

Nuclear Magnetic Resonance (NMR) Protocol

Accurate chemical shift analysis requires strict control of the microenvironment ().

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is mandated over CDCl₃ due to the parent compound's zwitterionic character and extensive intermolecular hydrogen bonding, which severely restricts solubility in non-polar halogenated solvents.

  • Acquisition: Acquire spectra at 298 K on a 400 MHz spectrometer using a standard 30° pulse sequence.

  • Validation: Utilize a 2-second relaxation delay (d1) to ensure accurate integration of the quaternary-adjacent protons (the gem-dimethyl group), which often suffer from slower longitudinal relaxation (T1) times.

Attenuated Total Reflectance (ATR) FTIR Protocol
  • Sample Preparation: Place 2–3 mg of neat, dry powder directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Traditional KBr pellet methods are explicitly avoided. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at 3300–3400 cm⁻¹, which directly masks the critical N-H stretching frequencies of the aniline moiety ().

LC-MS (ESI+) Protocol
  • Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 reverse-phase column.

  • Mobile Phase: Utilize a gradient of Water/Acetonitrile buffered with 0.1% Formic Acid.

  • Validation: Positive Electrospray Ionization (ESI+) is utilized. Causality: The acidic modifier is critical; it forces the quantitative protonation of the primary or secondary amine, maximizing ionization efficiency and yielding a robust[M+H]⁺ pseudomolecular ion ().

Spectroscopic Comparison Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6 at 400 MHz
Proton EnvironmentParent (Compound A)N-Acetyl (Compound B)Methyl Ester (Compound C)3-Fluoro (Compound D)
gem-Dimethyl (6H, s) 1.281.321.261.29
Aliphatic CH₂ (2H, s) 2.452.522.582.47
Aromatic (ortho to N) 6.48 (d, 2H)7.45 (d, 2H)6.50 (d, 2H)6.65 (dd, 1H)
Aromatic (meta to N) 7.05 (d, 2H)7.25 (d, 2H)7.08 (d, 2H)6.95 (dd, 1H), 7.02 (d, 1H)
Heteroatom Protons 4.90 (br s, 2H, NH₂)12.0 (br s, 1H, OH)9.85 (s, 1H, NH)12.1 (br s, 1H, OH)4.95 (br s, 2H, NH₂)5.10 (br s, 2H, NH₂)12.1 (br s, 1H, OH)
Derivative Specific N/A2.02 (s, 3H, COCH₃)3.55 (s, 3H, OCH₃)N/A
Table 2: FTIR and LC-MS (ESI+) Characterization
CompoundFTIR: N-H Stretch (cm⁻¹)FTIR: C=O Stretch (cm⁻¹)LC-MS: [M+H]⁺ (m/z)
Parent (A) 3450, 3360 (Doublet)1710 (Acid)194.11
N-Acetyl (B) 3310 (Singlet)1715 (Acid), 1665 (Amide)236.12
Methyl Ester (C) 3455, 3365 (Doublet)1735 (Ester)208.13
3-Fluoro (D) 3460, 3370 (Doublet)1712 (Acid)212.10

Mechanistic & Causality Analysis

Steric & Electronic Isolation of the Aliphatic Core

In all derivatives, the aliphatic CH₂ group (C2) appears as a sharp 2H singlet (~2.45–2.58 ppm). This lack of multiplicity is a vital diagnostic feature. Causality: The CH₂ group is flanked by a quaternary carbon (C3) and a carbonyl group (C1), neither of which possess adjacent protons. This isolation prevents scalar ( J ) coupling, making the CH₂ singlet and the 6H gem-dimethyl singlet highly reliable anchors for confirming the integrity of the butanoic acid backbone.

Modulation of Aromatic Electron Density

The aromatic protons exhibit profound chemical shift variations depending on the nitrogen's functionalization.

  • Parent Compound: The strongly electron-donating primary amine (–NH₂) shields the ortho protons via resonance, pushing them upfield to ~6.48 ppm.

  • N-Acetylated Derivative: Upon acetylation, the nitrogen's lone pair is delocalized into the new amide carbonyl. Causality: This competitive resonance attenuates the electron donation into the aromatic ring, causing a significant deshielding effect and a downfield shift of the ortho protons to ~7.45 ppm.

  • 3-Fluoro Derivative: Electrophilic fluorination breaks the AA'BB' symmetry of the para-substituted ring. The introduction of the highly electronegative fluorine atom causes complex scalar coupling (e.g., a doublet of doublets for the proton ortho to F and meta to NH₂), definitively confirming ring functionalization.

Vibrational Modes of the Amine

FTIR provides rapid, orthogonal validation of nitrogen functionalization. The primary amine in the parent compound exhibits both symmetric and asymmetric stretching, yielding a characteristic doublet at 3450 and 3360 cm⁻¹. Causality: Conversion to the secondary amide (Compound B) restricts the N-H bond to a single stretching mode, collapsing the doublet into a single sharp peak at 3310 cm⁻¹, while simultaneously introducing a strong Amide I band at 1665 cm⁻¹.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Edition). Cengage Learning. Retrieved from[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Retrieved from[Link]

  • Journal of Mass Spectrometry. (2020). Electrospray ionization mass spectrometry of primary amines: Mechanistic insights. Wiley Online Library. Retrieved from[Link]

Validation

Comparative study of purification techniques for 3-(4-Aminophenyl)-3-methylbutanoic acid

As a Senior Application Scientist, I frequently encounter the challenge of isolating high-purity amphoteric intermediates for drug development. The compound 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8)[1] pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of isolating high-purity amphoteric intermediates for drug development. The compound 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8)[1] presents a classic purification paradox: it possesses both an electron-rich, oxidation-prone aniline moiety and a polar carboxylic acid group, separated by a lipophilic 3-methylbutane backbone.

To successfully purify this molecule, one must exploit its zwitterionic nature and differential solubility. This guide objectively compares three field-proven purification techniques—Isoelectric Precipitation, Strong Cation-Exchange (SCX) Chromatography, and Preparative Reverse-Phase HPLC—providing the mechanistic causality and self-validating protocols required to achieve pharmaceutical-grade purity.

Molecular Profiling & Mechanistic Challenges

Before selecting a purification strategy, we must define the molecule's physicochemical boundaries:

  • Amphoteric Nature: The aniline group acts as a weak base (conjugate acid pKa ~4.6), while the aliphatic carboxylic acid acts as a weak acid (pKa ~4.8).

  • Isoelectric Point (pI): Calculated at approximately pH 4.7. At this pH, the molecule exists predominantly as a neutral zwitterion, minimizing its hydration sphere and drastically reducing aqueous solubility[2].

  • Oxidation Liability: The lone pair on the aniline nitrogen enriches the aromatic ring, making it highly susceptible to auto-oxidation, particularly at elevated pH levels or in the presence of dissolved oxygen.

Quantitative Comparison of Purification Strategies

To guide your process development, the following table synthesizes the performance metrics of the three primary purification methodologies based on empirical lab-scale data.

Purification TechniqueTarget Impurities RemovedExpected YieldFinal PurityScalabilityRelative CostBest Application Phase
Isoelectric Precipitation Salts, extreme pH soluble organics85 – 92%90 – 95%ExcellentLowBulk crude isolation
SCX Chromatography Neutral/acidic byproducts70 – 80%95 – 98%GoodModerateIntermediate polishing
Preparative RP-HPLC Structural isomers, closely related analogs50 – 70%> 99.5%PoorHighFinal reference standards

Method 1: Isoelectric Precipitation

Causality & Logic: Because amino acids are uncharged at their isoelectric points, they can be separated from highly acidic or basic impurities by driving the solution to the target pI[2]. For 3-(4-Aminophenyl)-3-methylbutanoic acid, adjusting the pH to ~4.7 forces the formation of the zwitterion. The net-zero charge maximizes intermolecular hydrogen bonding (forming a crystalline lattice) and minimizes water solubility, triggering precipitation.

Self-Validating Protocol:

  • Dissolution: Suspend the crude mixture in 1M HCl (pH < 2.0). The amine protonates ( −NH3+​ ), rendering the molecule highly soluble.

  • Filtration: Filter the acidic solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities.

  • Equilibration: Under vigorous stirring, slowly add 1M NaOH dropwise. Monitor the pH continuously using a calibrated probe.

  • Precipitation: As the pH approaches 4.7, the solution will turn turbid. Stop base addition and allow the suspension to stir for 30 minutes to encourage particle growth[3].

  • Validation Check: Centrifuge a 1 mL aliquot and measure the UV absorbance (254 nm) of the supernatant. A near-zero absorbance confirms complete precipitation.

  • Isolation: Cool the vessel to 4°C for 2 hours to maximize yield. Vacuum filter the crystals, wash with ice-cold deionized water, and dry under vacuum at 40°C.

IsoelectricPrecipitation A Crude Mixture (pH < 2 or > 8) B pH Adjustment (Target pI ~4.7) A->B Add Acid/Base C Zwitterion Formation (Net Charge = 0) B->C Equilibration D Crystallization (4°C Cooling) C->D Reduced Solubility E Filtration & Vacuum Dry D->E Isolate Product

Workflow for isoelectric precipitation of 3-(4-Aminophenyl)-3-methylbutanoic acid at its pI.

Method 2: Strong Cation-Exchange (SCX) Chromatography

Causality & Logic: When isoelectric precipitation is insufficient to remove basic structural analogs, ion-exchange chromatography is required. By lowering the pH below 3.0, the aniline group is fully protonated. This allows the molecule to bind tightly to the sulfonic acid groups of a Strong Cation Exchange (SCX) resin, while neutral and acidic impurities wash straight through[2].

Self-Validating Protocol:

  • Resin Preparation: Swell and pack a column with Dowex 50W (or equivalent SCX resin). Equilibrate with 3 Column Volumes (CV) of 0.1M HCl.

  • Loading: Dissolve the crude product in 0.1M HCl and load it onto the column at a flow rate of 2 mL/min.

  • Washing & Validation: Wash the column with 3 CV of 0.1M HCl. Validation: Spot the flow-through on a silica TLC plate and stain with ninhydrin. An absence of color confirms the amine-containing product is securely bound to the resin.

  • Elution: Elute the product using 0.5M NH4​OH (pH > 8.0). The high pH deprotonates the amine, breaking the ionic interaction with the resin[2].

  • Recovery: Collect fractions, monitor via UV detection, pool the product-containing fractions, and lyophilize to obtain the purified free base.

CationExchange A Load Sample (pH < 3.0) Amine Protonated (-NH3+) B Bind to SCX Resin (Sulfonic Acid Groups) A->B C Wash Impurities (Neutral/Acidic pass through) B->C D Elution (pH > 8.0) Amine Deprotonated (-NH2) C->D E Collect & Lyophilize Purified Fractions D->E

Mechanistic pathway for cation-exchange chromatography targeting the basic aniline moiety.

Method 3: Preparative Reverse-Phase HPLC

Causality & Logic: For ultimate purity (>99.5%), Preparative HPLC resolves impurities based on subtle hydrophobic differences. The 3-methylbutanoic acid backbone provides sufficient lipophilicity for C18 retention. However, to prevent peak tailing caused by the amphoteric groups interacting with residual silanols on the silica matrix, an ion-pairing modifier like Trifluoroacetic Acid (TFA) is mandatory. TFA protonates both the amine and the carboxylic acid, locking the molecule into a single, predictable ionization state.

Self-Validating Protocol:

  • System Setup: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Crucial Step: Degas both solvents thoroughly via sonication to prevent auto-oxidation of the aniline during the run.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection: Monitor absorbance at 254 nm (aromatic ring) and 280 nm (aniline specific).

  • Validation Check: Before pooling the collected preparative fractions, inject a 10 µL sample of each fraction into an Analytical HPLC system to verify that the purity exceeds 99.5%.

  • Isolation: Pool the validated fractions, evaporate the acetonitrile under reduced pressure at 30°C, and lyophilize the remaining aqueous solution.

PrepHPLC A Sample Injection (in Mobile Phase A) B C18 Stationary Phase (Hydrophobic Binding) A->B C Gradient Elution (Water/MeCN + 0.1% TFA) B->C D UV Detection (254 nm / 280 nm) C->D E E D->E

Preparative HPLC workflow utilizing reverse-phase C18 separation with TFA modifier.

References

  • 3-methylbutanoic acid | Sigma-Aldrich Sigma-Aldrich Product C
  • Separation and Refining of Amino acids Diaion Ion Exchange Resins Technical Manual
  • Application Notes and Protocols for the Purification of [Amino(phenyl)

Sources

Safety & Regulatory Compliance

Safety

3-(4-Aminophenyl)-3-methylbutanoic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 3-(4-Aminophenyl)-3-methylbutanoic acid Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory c...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 3-(4-Aminophenyl)-3-methylbutanoic acid

Executive Summary & Chemical Profile

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. 3-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 42288-10-8) presents specific handling and disposal challenges due to its dual functional groups: an aromatic amine and a carboxylic acid. Understanding the mechanistic behavior of these moieties is essential for designing a safe, self-validating disposal protocol that protects both laboratory personnel and the environment.

Hazard Assessment & Causality

To manage waste effectively, we must first understand the causality behind the chemical's hazards:

  • Aromatic Amine Moiety: Aromatic amines are notoriously resistant to standard municipal wastewater degradation and pose significant toxicity risks to aquatic life. Consequently, drain disposal is strictly prohibited. They require high-temperature thermal destruction (incineration) to prevent the formation of toxic environmental degradation products[1].

  • Carboxylic Acid Moiety: This group imparts mild acidity and potential reactivity with strong bases or oxidizing agents. Waste containing this compound must be segregated from incompatible chemicals to prevent exothermic acid-base reactions during temporary storage.

  • Systemic Toxicity: The compound is classified under Acute Toxicity 4 (oral, dermal, inhalation) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[2]. This necessitates rigorous containment to prevent aerosolization of powders and subsequent dermal or respiratory absorption.

Quantitative Data & Classification Summary

The following table summarizes the critical physicochemical and hazard data required for proper labeling and waste segregation[2].

ParameterSpecification / Classification
Chemical Name 3-(4-Aminophenyl)-3-methylbutanoic acid
CAS Number 42288-10-8
Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Codes H302, H312, H332, H315, H319, H336
Signal Word Warning
Primary Disposal Route EPA-Approved Thermal Treatment / Incineration

Operational Safety & PPE

Before initiating any disposal or cleanup procedure, establish a self-validating safety perimeter:

  • Respiratory Protection: Handle all dry powders within a certified Class II biological safety cabinet or chemical fume hood to mitigate STOT SE 3 inhalation risks[2].

  • Dermal Protection: Wear disposable nitrile gloves, a lab coat, and safety goggles. Expert Tip: Double-gloving is highly recommended when handling concentrated aromatic amines due to their potential to slowly permeate standard glove materials over prolonged exposure.

Step-by-Step Disposal Protocol

This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for hazardous organic waste.

  • Step 1: Segregation & State Determination

    • Action: Separate 3-(4-Aminophenyl)-3-methylbutanoic acid waste from strong oxidizers, strong acids, and heavy metal salts.

    • Causality: Segregation prevents unintended redox reactions or precipitation events within the waste container.

  • Step 2: Collection & Solubilization

    • Solid Waste: Collect unreacted powder or crystals in a double-sealed, chemically resistant polyethylene container.

    • Liquid Waste: If the compound is dissolved in a solvent from an assay, collect it in a compatible, combustible solvent waste jug (e.g., ethanol or methanol mixtures).

    • Validation: Visually inspect the primary container for micro-cracks and ensure the cap is hermetically sealed before moving to the next step.

  • Step 3: Packaging & Labeling

    • Action: Affix a standard hazardous waste label. Explicitly list "3-(4-Aminophenyl)-3-methylbutanoic acid" and check the boxes for "Toxic" and "Irritant".

  • Step 4: Final Disposal

    • Action: Transfer the labeled waste to your institution's hazardous waste accumulation area. The final destruction method must be thermal treatment or incineration at an EPA-approved facility[1].

Spill Response Workflow

In the event of an accidental release, follow this sequential methodology to ensure complete decontamination:

  • Isolate & Don PPE: Evacuate non-essential personnel from the immediate area. Don the PPE specified in Section 4.

  • Containment: For solid spills, gently cover the powder with damp paper towels to prevent dust aerosolization. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Use a non-sparking scoop to transfer the absorbed material or wet powder into a designated hazardous waste bucket.

  • Decontamination: Wash the affected surface thoroughly with water or a mild aqueous cleaning agent to remove residual traces of the carboxylic acid/amine.

  • Validation: Validate the cleanup by visually inspecting the area under bright light for powder residue and utilizing pH paper on the final aqueous wash to ensure the surface has returned to a neutral pH.

Disposal Workflow Visualization

DisposalWorkflow Start 3-(4-Aminophenyl)-3-methylbutanoic acid Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid SolidCollect Collect in Double-Sealed Polyethylene Container Solid->SolidCollect LiquidCollect Collect in Compatible Solvent Waste Jug Liquid->LiquidCollect Labeling Apply RCRA Hazardous Waste Label SolidCollect->Labeling LiquidCollect->Labeling Storage Store in Secondary Containment (Away from Oxidizers) Labeling->Storage Incineration EPA-Approved Incineration (Final Disposal) Storage->Incineration

Waste segregation and disposal workflow for 3-(4-Aminophenyl)-3-methylbutanoic acid.

References

  • Title: 3-(4-aminophenyl)-3-methylbutanoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Safety Data Sheet Guidelines & Aqueous Cleaning Protocols Source: Pennsylvania Department of Environmental Protection (PA DEP) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(4-Aminophenyl)-3-methylbutanoic Acid: Personal Protective Equipment and Disposal

This guide provides essential, experience-driven safety and handling protocols for 3-(4-Aminophenyl)-3-methylbutanoic acid. Developed for researchers, scientists, and drug development professionals, this document moves b...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, experience-driven safety and handling protocols for 3-(4-Aminophenyl)-3-methylbutanoic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, causal understanding of the recommended personal protective equipment (PPE) and disposal procedures. Our commitment is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your safety and the integrity of your research.

The dual functionality of 3-(4-Aminophenyl)-3-methylbutanoic acid, incorporating both a carboxylic acid and an aromatic amine, necessitates a comprehensive approach to safety. Aromatic amines, as a class, are noted for their potential toxicity and skin sensitization, while carboxylic acids can be corrosive or irritating to the skin and eyes. Therefore, a multi-faceted PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe chemical handling. For 3-(4-Aminophenyl)-3-methylbutanoic acid, the primary hazards include skin and eye irritation, potential for allergic skin reactions, and respiratory irritation, particularly if the solid is aerosolized.[1][2][3] The following PPE is mandated to mitigate these risks.

PPE CategoryRecommended EquipmentRationale and Expert Insight
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][4][5]The carboxylic acid moiety presents a risk of serious eye irritation.[2][3] Standard safety glasses are insufficient as they do not protect from splashes or fine dust from all angles. A face shield provides a secondary barrier, protecting the entire face.
Skin Protection Nitrile rubber gloves (minimum 0.11 mm thickness) and a fully buttoned laboratory coat.[1][5] For extensive handling or in case of a spill, chemically resistant coveralls and boots are advised.Aromatic amines can be absorbed through the skin and may cause sensitization.[1][6] Nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for pinholes or tears before use and employ proper removal techniques to avoid contaminating your hands.[1][4]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[7][8][9] For weighing and transferring solids, a dust mask may be sufficient if performed in a well-ventilated area, but a risk assessment should confirm this.Inhalation of fine particles can cause respiratory tract irritation.[1][3][6] Engineering controls, such as a fume hood, are the primary defense. When these are not feasible or sufficient, respiratory protection is essential.

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety. The following protocols for donning and doffing PPE are designed to prevent cross-contamination.

Donning PPE: A Deliberate Approach
  • Lab Coat First: Your lab coat is the primary barrier. Ensure it is fully buttoned.

  • Respiratory Protection: If required, don your respirator. Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles. If a face shield is necessary, place it over the goggles.

  • Gloves Last: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Decontamination-Focused Sequence
  • Gloves First: Remove gloves using a technique that avoids skin contact with the outer surface of the glove.[1]

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward.

  • Respirator Last: Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][4]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 3-(4-Aminophenyl)-3-methylbutanoic acid Assess_Scale Assess Scale of Work (mg vs. g scale) Start->Assess_Scale Assess_Aerosol Potential for Aerosolization/Dust? Assess_Scale->Assess_Aerosol Small Scale (mg) PPE_Medium Enhanced PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves Assess_Scale->PPE_Medium Large Scale (g) PPE_Low Standard PPE: - Goggles - Lab Coat - Nitrile Gloves Assess_Aerosol->PPE_Low No PPE_High Full PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves - Respirator Assess_Aerosol->PPE_High Yes

Caption: PPE selection workflow for handling 3-(4-Aminophenyl)-3-methylbutanoic acid.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant threat to both the environment and public health. All materials contaminated with 3-(4-Aminophenyl)-3-methylbutanoic acid must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect any unused 3-(4-Aminophenyl)-3-methylbutanoic acid and any grossly contaminated items (e.g., weighing paper, spill cleanup materials) in a dedicated, clearly labeled hazardous waste container.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, labeled hazardous waste bag.

    • Liquid Waste: If the compound is used in solution, the resulting liquid waste must be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.[4][5][10]

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Irritant," "Skin Sensitizer").

  • Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[11]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[3][9][12] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

By adhering to these detailed protocols, you contribute to a culture of safety and ensure the responsible management of chemical hazards within your laboratory.

References

  • SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution SDS.
  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • NextSDS. (n.d.). 3-(4-aminophenyl)-3-methylbutanoic acid — Chemical Substance Information.
  • SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution SDS.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET - (2r,3r,5r,6r,7r,8r)-Cubane-1-carboxylic Acid.
  • Tokyo Chemical Industry. (2025, November 5). SAFETY DATA SHEET - IR 754 Carboxylic Acid.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Fisher Scientific. (2011, July 8). SAFETY DATA SHEET - 3-(p-Aminophenyl)propionic acid.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - 3-Aminophenylboronic acid hydrochloride, 98%.
  • MilliporeSigma. (2026, March 5). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride.
  • Merck. (2021, March 17). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenyl)-3-methylbutanoic acid
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3-(4-Aminophenyl)-3-methylbutanoic acid
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